molecular formula C11H17NO2S B183094 5-Tert-butyl-2-methylbenzene-1-sulfonamide CAS No. 7155-00-2

5-Tert-butyl-2-methylbenzene-1-sulfonamide

Cat. No.: B183094
CAS No.: 7155-00-2
M. Wt: 227.33 g/mol
InChI Key: GDAZNHHHMOTQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Tert-butyl-2-methylbenzene-1-sulfonamide is a chemical compound that belongs to the benzenesulfonamide class. While specific biological or mechanistic studies on this exact compound are limited in the scientific literature, its structure places it within a family of sulfonamides with significant research history. Sulfonamides are best known for their role as antibacterial agents, where they function as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), effectively blocking the bacterial synthesis of folic acid . Beyond their antimicrobial properties, sulfonamide derivatives are pivotal in medicinal chemistry, serving as key scaffolds in the development of therapeutics for conditions such as type 2 diabetes, exemplified by drugs like Tolbutamide . Furthermore, recent research highlights the application of benzene sulfonamide derivatives in novel, non-pharmaceutical areas. For instance, specific sulfonamides are being investigated for their role in green chemistry processes, such as the extraction of lithium ions from brine, showcasing their utility in materials science and environmental technology . This makes this compound a compound of interest for researchers exploring structure-activity relationships, developing new synthetic methodologies, or engineering specialized chemical agents. Its tert-butyl group confers distinctive steric and electronic properties, making it a valuable building block for chemical synthesis and the development of novel compounds with tailored functionalities. This product is For Research Use Only and not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-tert-butyl-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-8-5-6-9(11(2,3)4)7-10(8)15(12,13)14/h5-7H,1-4H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAZNHHHMOTQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40288805
Record name 5-tert-Butyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7155-00-2
Record name 7155-00-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57674
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-tert-Butyl-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40288805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-tert-butyl-2-methylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 5-tert-butyl-2-methylbenzene-1-sulfonamide, a key intermediate in various synthetic pathways. Drawing from established chemical principles and available data, this document details the compound's structure, synthesis, reactivity, and analytical characterization, offering valuable insights for its application in research and development, particularly within the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

This compound (CAS No. 7155-00-2) is an aromatic sulfonamide characterized by a benzene ring substituted with a tert-butyl group, a methyl group, and a sulfonamide functional group.[1] The strategic placement of the bulky tert-butyl group and the electron-donating methyl group influences the molecule's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂SPubChem[1]
Molecular Weight 227.33 g/mol PubChem[1]
IUPAC Name 5-tert-butyl-2-methylbenzenesulfonamidePubChem[1]
CAS Number 7155-00-2PubChem[1]
XLogP3-AA 2.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically follows a two-step process, leveraging classical aromatic chemistry. The causality behind this experimental choice lies in the directing effects of the substituents on the starting material, 4-tert-butyltoluene.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow Start 4-tert-butyltoluene Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 5-tert-butyl-2-methylbenzenesulfonyl chloride Step1->Intermediate Electrophilic Aromatic Substitution Step2 Amination (Aqueous Ammonia) Intermediate->Step2 Product This compound Step2->Product Nucleophilic Acyl Substitution Reactivity cluster_sulfonamide Sulfonamide Reactivity cluster_ring Aromatic Ring Reactivity Start This compound N_Alkylation N-Alkylation (e.g., R-X, base) Start->N_Alkylation Nucleophilic Substitution N_Acylation N-Acylation (e.g., Ac₂O, base) Start->N_Acylation Nucleophilic Acyl Substitution Electrophilic_Subst Electrophilic Aromatic Substitution (e.g., Nitration) Start->Electrophilic_Subst Further Substitution Benzylic_Halogenation Benzylic Halogenation (NBS, light) Start->Benzylic_Halogenation Radical Reaction

Caption: Key reactivity sites and potential transformations of the title compound.

Applications in Drug Development

The sulfonamide moiety is a well-established pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticancer drugs. W[3][4]hile specific biological activities of this compound are not extensively documented in the available literature, its structure makes it a valuable scaffold for the synthesis of novel drug candidates. The lipophilic tert-butyl group can enhance binding to hydrophobic pockets in target proteins, and the overall substitution pattern provides a framework for generating libraries of compounds for screening. For instance, substituted benzenesulfonamides are known to be inhibitors of enzymes like carbonic anhydrase.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. A[1]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has outlined its fundamental chemical properties, a logical synthetic route, and key aspects of its reactivity and characterization. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel molecules with potential therapeutic applications. Further experimental investigation into its physical properties and biological activity is warranted to fully explore its utility.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 245582, this compound. Retrieved from [Link].

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link].

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150. Retrieved from [Link].

Sources

An In-Depth Technical Guide to 5-tert-butyl-2-methylbenzene-1-sulfonamide (CAS 7155-00-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-tert-butyl-2-methylbenzene-1-sulfonamide, a substituted aromatic sulfonamide of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not extensively published, this guide synthesizes established chemical principles and data from structurally analogous compounds to present a detailed exploration of its synthesis, characterization, and putative biological activity. The primary focus is on its potential as a carbonic anhydrase inhibitor, a well-documented activity for the benzenesulfonamide scaffold. This document is intended to serve as a foundational resource for researchers initiating studies on this molecule, providing detailed, actionable protocols and a robust theoretical framework.

Introduction: The Significance of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern drug discovery. Compounds incorporating this functional group have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1] A primary mechanism through which many benzenesulfonamides exert their therapeutic effects is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2][3] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in diseases such as glaucoma, epilepsy, and cancer.[3][4]

This compound (CAS: 7155-00-2) is a member of this important class of molecules. Its specific substitution pattern—a tert-butyl group para to the sulfonamide and a methyl group ortho to it—suggests a unique steric and electronic profile that may confer selectivity and potency as a biological modulator. This guide will delineate the synthesis, purification, and analytical characterization of this compound, and propose a robust methodology for evaluating its inhibitory activity against carbonic anhydrases.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for this compound is presented below.

PropertyValueSource
CAS Number 7155-00-2[1]
Molecular Formula C₁₁H₁₇NO₂S[1]
Molecular Weight 227.33 g/mol [1]
IUPAC Name 5-tert-butyl-2-methylbenzenesulfonamide[1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Synthesis and Purification

Proposed Synthetic Pathway

G A 4-tert-butyltoluene B 5-tert-butyl-2-methylbenzenesulfonyl chloride A->B  Chlorosulfonic Acid (ClSO₃H)   C This compound B->C  Aqueous Ammonia (NH₄OH)  

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol: Synthesis

Step 1: Chlorosulfonation of 4-tert-butyltoluene

This procedure is adapted from standard chlorosulfonation methods for aromatic compounds.[5]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution to neutralize the HCl gas evolved), add 4-tert-butyltoluene (1 equivalent).

  • Cooling: Cool the flask to 0-5 °C using an ice-water bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.5-3 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential during the addition. The reaction is exothermic and produces HCl gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with stirring. The product, 5-tert-butyl-2-methylbenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

Step 2: Amination of 5-tert-butyl-2-methylbenzenesulfonyl chloride

This step is based on the general synthesis of sulfonamides from sulfonyl chlorides.

  • Reaction Setup: In a suitable flask, suspend the crude, moist 5-tert-butyl-2-methylbenzenesulfonyl chloride from Step 1 in an excess of concentrated aqueous ammonia (ammonium hydroxide, 28-30%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Gentle warming (to 40-50 °C) can be applied to accelerate the reaction if necessary.

  • Precipitation: The sulfonamide product is generally insoluble in the reaction mixture and will precipitate.

  • Isolation: Collect the crude this compound by vacuum filtration.

Step-by-Step Experimental Protocol: Purification

Recrystallization is a standard and effective method for purifying aryl sulfonamides.[6][7]

  • Solvent Selection: A mixture of ethanol and water or isopropanol and water is often effective for the recrystallization of sulfonamides.[6] The optimal solvent ratio should be determined experimentally by testing the solubility of the crude product in small amounts of the solvent systems at room and elevated temperatures.

  • Dissolution: Dissolve the crude sulfonamide in a minimal amount of the hot solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.

Analytical Characterization

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the tert-butyl group protons, and the sulfonamide protons. The signals for the aromatic protons will likely appear as a complex multiplet due to their coupling patterns. The sulfonamide protons (NH₂) are expected to appear as a broad singlet.[2]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to assess the purity of the final compound. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.[8] Detection is typically performed using a UV detector.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule.

Putative Biological Activity and Mechanism of Action

Based on the extensive literature on benzenesulfonamide derivatives, the most probable biological target for this compound is the family of carbonic anhydrase enzymes.[3][4]

Proposed Mechanism: Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established zinc-binding group that can coordinate to the Zn²⁺ ion in the active site of carbonic anhydrases. This interaction is crucial for the inhibitory activity of this class of compounds. The substituted benzene ring of this compound would likely occupy the active site cavity, with the tert-butyl and methyl groups making van der Waals contacts with hydrophobic residues, potentially contributing to the binding affinity and isoform selectivity.

G cluster_0 CA Active Site A Zn²⁺ Ion B Hydrophobic Pocket C Hydrophilic Pocket D This compound E Sulfonamide Group (-SO₂NH₂) D->E F Aromatic Ring D->F G tert-Butyl & Methyl Groups D->G E->A  Coordinates with Zn²⁺   F->C  Interacts with hydrophilic residues   G->B  Interacts with hydrophobic residues  

Sources

Introduction: The Enduring Legacy of the Sulfa Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of Sulfonamide Derivatives

The discovery of sulfonamides in the 1930s marked a pivotal moment in medicine, heralding the dawn of the antibiotic era.[1] These synthetic antimicrobial agents were the first drugs to systemically and effectively combat bacterial infections, fundamentally changing the prognosis for countless diseases.[2] While the emergence of other antibiotic classes and widespread bacterial resistance has since narrowed their primary antibacterial role, the sulfonamide functional group has proven to be an extraordinarily versatile pharmacophore.[1][3] Today, sulfonamide derivatives constitute a broad array of therapeutic agents, including diuretics, anticonvulsants, and highly specific anti-inflammatory drugs.[4]

This guide provides a detailed exploration of the multifaceted mechanisms of action of sulfonamide derivatives. We will dissect their core antibacterial activity, delve into the molecular strategies bacteria employ to evade them, and explore the distinct pharmacological targets that enable their use in a wide range of non-infectious diseases. This analysis is grounded in the principles of biochemical causality and supported by validated experimental protocols, offering researchers and drug development professionals a comprehensive understanding of this enduring chemical scaffold.

Part 1: The Core Antibacterial Mechanism: Competitive Antagonism in the Folate Pathway

The antibacterial efficacy of sulfonamides hinges on a principle of elegant selectivity: targeting a metabolic pathway essential for bacteria but absent in humans.[5] Bacteria must synthesize their own folic acid (vitamin B9), a critical coenzyme for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5][] Humans, in contrast, acquire folate through their diet, making the bacterial folate synthesis pathway an ideal target for antimicrobial intervention.[2][4]

The mechanism of action is a classic example of competitive inhibition.[5]

  • PABA and the Role of DHPS: In a key step of the bacterial folate pathway, the enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).[1]

  • Structural Mimicry: Sulfonamides possess a chemical structure that is remarkably similar to PABA.[7]

  • Competitive Inhibition: Due to this structural analogy, sulfonamides can bind to the active site of the DHPS enzyme, acting as a competitive antagonist to PABA.[5][7] This binding event blocks the normal enzymatic reaction, halting the production of dihydropteroic acid, a crucial precursor to folic acid.[]

  • Bacteriostasis: The subsequent depletion of tetrahydrofolate, the active form of the coenzyme, inhibits bacterial DNA replication and cell division.[7] This interruption of growth, rather than outright killing of the bacteria, is why sulfonamides are classified as bacteriostatic agents.[3][4] The ultimate clearance of the infection relies on the host's immune system.[]

The selectivity of this action is a cornerstone of its therapeutic value. Since human cells lack the DHPS enzyme and instead utilize a folate uptake system, sulfonamides do not interfere with human folate metabolism, minimizing host toxicity.[2][5] This targeted disruption is frequently enhanced in clinical practice by co-administering a DHFR inhibitor, such as trimethoprim. Trimethoprim blocks a subsequent step in the same pathway, the conversion of dihydrofolate to tetrahydrofolate, creating a sequential blockade that is often synergistic and bactericidal.[7][8]

Folic_Acid_Pathway cluster_0 Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Catalyzes Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) THF->Nucleotides DNA DNA & RNA Synthesis Nucleotides->DNA Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Part 2: The Evolution of Evasion: Bacterial Resistance to Sulfonamides

The extensive use of sulfonamides has inevitably driven the selection and spread of resistance mechanisms in bacterial populations.[2] Understanding these mechanisms is critical for antimicrobial stewardship and the development of next-generation inhibitors. Resistance primarily arises through two distinct mechanisms: chromosomal mutations and the horizontal transfer of resistance genes.[1]

Mechanism of ResistanceMolecular BasisConsequence
Target Site Modification Point mutations in the chromosomal folP gene, which encodes the DHPS enzyme.[1]Results in an altered DHPS enzyme with significantly lower affinity for sulfonamides, while largely retaining its affinity for the natural substrate, PABA.[1]
Acquisition of Resistant Target Horizontal gene transfer of mobile genetic elements (e.g., plasmids) carrying sul genes (sul1, sul2, sul3).[2][9]Production of a drug-insensitive variant of the DHPS enzyme that functions alongside the native, susceptible enzyme, effectively bypassing the drug's inhibitory action.[9]
Metabolic Bypass Increased production of the natural substrate, PABA.The higher concentration of PABA outcompetes the sulfonamide inhibitor at the DHPS active site.[10]
Active Efflux Acquisition of genes encoding for membrane pumps.The sulfonamide drug is actively transported out of the bacterial cell before it can reach its intracellular target.[10]
Table 1: Key Mechanisms of Bacterial Resistance to Sulfonamides.

The most clinically significant resistance mechanisms involve alterations to the DHPS enzyme itself.[2] Plasmid-mediated acquisition of sul genes is particularly problematic as these mobile elements can spread rapidly between different bacterial species, conferring widespread resistance.[1][2] The resulting Sul enzymes are remarkably effective at discriminating between the structurally similar PABA and sulfonamide molecules, a feat the native enzyme cannot perform, thus ensuring the continuation of folate synthesis even in the presence of the drug.[1]

Resistance_Mechanism cluster_0 Susceptible Bacterium cluster_1 Resistant Bacterium PABA_S PABA DHPS_S Native DHPS (folP gene product) PABA_S->DHPS_S Binds Sulfonamide_S Sulfonamide Sulfonamide_S->DHPS_S Binds & Inhibits Binding_S Binding Occurs No_Folate Folate Synthesis Blocked Binding_S->No_Folate PABA_R PABA DHPS_R Resistant DHPS (sul gene product) PABA_R->DHPS_R Binds Sulfonamide_R Sulfonamide Sulfonamide_R->DHPS_R Binding Impaired Binding_R PABA Binds, Sulfonamide Blocked Folate Folate Synthesis Continues Binding_R->Folate

Caption: Comparison of sulfonamide action in susceptible vs. resistant bacteria.

Part 3: Beyond Bacteria: The Diverse Mechanisms of Non-Antibacterial Sulfonamides

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with therapeutic targets far beyond bacterial DHPS.[4]

  • Diuretics: Several classes of diuretics feature a sulfonamide group, but their mechanisms are distinct from the antibacterial action.

    • Carbonic Anhydrase Inhibitors (e.g., Acetazolamide): These drugs act on the proximal convoluted tubule of the kidney.[11] By inhibiting carbonic anhydrase, they prevent the reabsorption of sodium bicarbonate (NaHCO₃), leading to its excretion along with water, resulting in diuresis.[11] This mechanism is also exploited to reduce intraocular pressure in glaucoma and has applications in managing epilepsy.[11]

    • Thiazide and Loop Diuretics (e.g., Hydrochlorothiazide, Furosemide): These potent diuretics act on later segments of the nephron. Thiazides inhibit the Na⁺/Cl⁻ symporter in the distal convoluted tubule, while loop diuretics block the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of the Loop of Henle.[12][13] Their action is primarily on ion transport, not carbonic anhydrase, despite their chemical classification.[14]

  • Anti-inflammatory Agents (COX-2 Inhibitors, e.g., Celecoxib): A major advance in anti-inflammatory therapy was the development of selective COX-2 inhibitors. The cyclooxygenase (COX) enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[15] Certain sulfonamide derivatives, like celecoxib, were designed to selectively bind to and inhibit the COX-2 enzyme.[16] The sulfonamide group fits into a specific side pocket of the COX-2 active site that is absent in COX-1, conferring this selectivity.[15] This targeted inhibition reduces the synthesis of inflammatory prostaglandins while sparing the gastroprotective functions of COX-1.[15][16]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate Prostaglandins Inflammatory Prostaglandins COX2_Enzyme->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib (Sulfonamide Derivative) Celecoxib->COX2_Enzyme Selectively Inhibits

Caption: Mechanism of selective COX-2 inhibition by sulfonamide derivatives.

  • Anticonvulsants (e.g., Zonisamide, Topiramate): The mechanisms of sulfonamide-based anticonvulsants are often multifactorial.[17] They do not operate through a single pathway but rather modulate overall neuronal excitability. Key actions include the blockade of voltage-gated sodium channels and T-type calcium channels, which stabilizes neuronal membranes and prevents the repetitive firing characteristic of seizures.[18][19] Additionally, some of these drugs enhance the activity of the inhibitory neurotransmitter GABA and may also possess weak carbonic anhydrase inhibitory activity in the central nervous system.[17][19]

ClassExample Drug(s)Primary Molecular TargetTherapeutic Use
Diuretic AcetazolamideCarbonic AnhydraseGlaucoma, Edema, Epilepsy[11]
Diuretic Hydrochlorothiazide, FurosemideNa⁺/Cl⁻ & Na⁺/K⁺/2Cl⁻ TransportersHypertension, Edema[4][12]
Anti-inflammatory Celecoxib, ValdecoxibCyclooxygenase-2 (COX-2)Arthritis, Acute Pain[16]
Anticonvulsant Zonisamide, TopiramateVoltage-Gated Na⁺/Ca²⁺ Channels, GABA ReceptorsEpilepsy, Migraine[18][20]
Table 2: Mechanisms of Action for Non-Antibacterial Sulfonamide Derivatives.

Part 4: Experimental Protocols for Mechanistic Validation

Validating the proposed mechanisms of action requires robust and reproducible experimental assays. The following protocols describe two fundamental techniques used to characterize the antibacterial activity of sulfonamide derivatives.

Experimental Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the DHPS enzyme, providing a quantitative measure of target engagement. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key parameter derived from this experiment.

  • Principle: The assay measures the rate of product formation (dihydropteroate) or the depletion of a substrate. A common method involves quantifying the inorganic phosphate released from the pyrophosphate (PPi) leaving group during the reaction.

  • Materials & Reagents:

    • Purified recombinant DHPS enzyme.

    • Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP).

    • Test sulfonamide compound dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl with MgCl₂).

    • Phosphate detection reagent (e.g., Malachite Green).

    • Microplate reader.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of the test sulfonamide compound in DMSO, typically starting from a high concentration (e.g., 1 mM) down to the nanomolar range.

    • Reaction Mixture: In the wells of a 96-well microplate, add the assay buffer, a fixed concentration of PABA, and the purified DHPS enzyme.

    • Inhibitor Addition: Add a small, fixed volume of the serially diluted test compound to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the second substrate, DHPP, to all wells.

    • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 20-30 minutes), allowing the enzymatic reaction to proceed in the linear range.[21]

    • Reaction Termination & Detection: Stop the reaction by adding the phosphate detection reagent. This reagent will react with the inorganic phosphate released, producing a colorimetric signal.

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength for the detection reagent.

    • Data Analysis: Subtract the background absorbance (negative control) from all readings. Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control (positive control). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[21]

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] This cell-based assay provides a measure of the compound's overall effectiveness against a specific bacterium, integrating its ability to penetrate the cell, reach its target, and exert its inhibitory effect.

  • Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Materials & Reagents:

    • Test bacterial strain (e.g., Staphylococcus aureus).

    • Cation-adjusted Mueller-Hinton Broth (MHB).

    • Test sulfonamide compound.

    • Sterile 96-well microplates.

    • Spectrophotometer or densitometer.

    • Incubator (35 ± 1°C).[23]

  • Step-by-Step Methodology:

    • Inoculum Preparation: Culture the test bacterium on an agar plate overnight. Select several colonies to inoculate a tube of sterile saline or broth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a densitometer.[23]

    • Drug Dilution: Prepare a 2-fold serial dilution of the sulfonamide compound in MHB directly in the wells of a 96-well microplate. Concentrations typically range from 512 µg/mL down to 0.25 µg/mL or lower.[24]

    • Inoculation: Further dilute the standardized bacterial suspension and add it to each well of the microplate containing the drug dilutions, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

    • Controls: Include a growth control well (bacteria in broth, no drug) and a sterility control well (broth only).

    • Incubation: Incubate the microplate under aerobic conditions at 35 ± 1°C for 18-24 hours.[23]

    • Result Interpretation: After incubation, visually inspect the wells for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the sulfonamide at which there is no visible growth.[22] For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the control.[23]

MIC_Workflow A 1. Prepare 0.5 McFarland Standard Bacterial Suspension C 3. Inoculate Wells with Standardized Bacterial Suspension A->C B 2. Prepare 2-fold Serial Dilutions of Sulfonamide in 96-well Plate B->C D 4. Incubate Plate at 35°C for 18-24h C->D E 5. Read Wells for Visible Growth (Turbidity) D->E F 6. Determine MIC: Lowest Concentration with No Growth E->F

Sources

Substituted Benzenesulfonamides: A Comprehensive Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a privileged structural motif in a vast array of therapeutic agents. This technical guide provides an in-depth review of substituted benzenesulfonamides, tailored for researchers, scientists, and drug development professionals. It navigates the synthetic landscape, explores the diverse therapeutic applications with a focus on anticancer and antimicrobial activities, and dissects the intricate structure-activity relationships that govern their biological effects. This guide emphasizes the causality behind experimental choices and provides actionable insights for the rational design of novel benzenesulfonamide-based therapeutics.

Introduction: The Enduring Legacy of the Benzenesulfonamide Moiety

The journey of benzenesulfonamides in medicine began with the discovery of the antibacterial properties of prontosil, a precursor to the first class of sulfonamide antibiotics. This seminal discovery unveiled a versatile chemical scaffold that has since been successfully exploited to develop drugs for a multitude of diseases. The inherent chemical stability, synthetic accessibility, and the ability of the sulfonamide group to act as a potent zinc-binding group have cemented its importance in drug design.

Substituted benzenesulfonamides are characterized by a benzene ring attached to a sulfonamide group (-SO₂NH₂), with various substituents on the aromatic ring or the sulfonamide nitrogen. These substitutions profoundly influence the physicochemical properties and biological activities of the molecule, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will delve into the key aspects of this remarkable class of compounds, providing a comprehensive resource for their application in modern drug discovery.

The Synthetic Toolkit: Crafting Substituted Benzenesulfonamides

The synthesis of substituted benzenesulfonamides is a well-established field, yet it continues to evolve with the advent of novel and more efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the need for scalability and efficiency.

Classical Synthetic Approaches

The most traditional and widely used method for the synthesis of benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. This versatile reaction allows for the introduction of a wide range of substituents on the sulfonamide nitrogen.

Experimental Protocol: General Synthesis of N-Substituted Benzenesulfonamides

  • Preparation of Benzenesulfonyl Chloride: The starting substituted benzene is treated with chlorosulfonic acid (ClSO₃H) to yield the corresponding benzenesulfonyl chloride. This reaction is typically performed at low temperatures (0-5 °C) to control its exothermic nature.

  • Sulfonamidation: The freshly prepared or commercially available substituted benzenesulfonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, the desired primary or secondary amine (1.0-1.2 equivalents) is added, often in the presence of a base like triethylamine (TEA) or pyridine to neutralize the hydrochloric acid byproduct.

  • The reaction mixture is stirred at room temperature for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to afford the desired substituted benzenesulfonamide.

Modern Synthetic Methodologies

In recent years, more efficient and environmentally friendly synthetic methods have been developed, including one-pot procedures and microwave-assisted synthesis.

One-Pot Synthesis: This approach streamlines the synthetic process by combining multiple reaction steps in a single reaction vessel, avoiding the isolation of intermediates. For instance, a one-pot synthesis of asymmetrical ureido-containing benzenesulfonamides has been reported, involving the in-situ generation of an isocyanatobenzenesulfonamide species that is subsequently trapped by an amine[1]. This method enhances efficiency and reduces waste.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides has been successfully achieved using microwave heating, significantly reducing reaction times from hours to minutes compared to conventional heating methods[2][3].

Diagram: General Synthetic Workflow

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification Substituted Benzene Substituted Benzene Chlorosulfonation Chlorosulfonation Substituted Benzene->Chlorosulfonation Amine Amine Sulfonamidation Sulfonamidation Amine->Sulfonamidation Chlorosulfonation->Sulfonamidation Benzenesulfonyl Chloride Work-up Work-up Sulfonamidation->Work-up Chromatography/Recrystallization Chromatography/Recrystallization Work-up->Chromatography/Recrystallization Final Product Final Product Chromatography/Recrystallization->Final Product

Caption: A generalized workflow for the synthesis of substituted benzenesulfonamides.

Therapeutic Horizons: The Diverse Applications of Substituted Benzenesulfonamides

The therapeutic landscape of substituted benzenesulfonamides is remarkably broad, a testament to their ability to interact with a variety of biological targets. This section will explore their most prominent applications, with a focus on their anticancer and antimicrobial activities.

Anticancer Agents: A Multi-pronged Attack on Malignancy

Substituted benzenesulfonamides have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms of action[4]. Their ability to selectively target tumor-associated enzymes and pathways has driven extensive research and development in this area.

One of the most well-characterized anticancer mechanisms of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII[5][6]. These enzymes are overexpressed in a variety of hypoxic solid tumors and play a crucial role in regulating the pH of the tumor microenvironment[6]. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAs contribute to the acidification of the extracellular space while maintaining a neutral intracellular pH, a condition that favors tumor growth, invasion, and metastasis[6].

Benzenesulfonamides, with their primary sulfonamide group, act as potent inhibitors of CAs by coordinating to the zinc ion in the enzyme's active site[7]. This inhibition disrupts the pH balance in the tumor microenvironment, leading to increased extracellular acidity and intracellular alkalosis, which can ultimately induce apoptosis and inhibit tumor growth[6]. A notable example is SLC-0111, a CA IX inhibitor that has entered clinical trials for the treatment of solid tumors[5][7].

Diagram: Mechanism of Carbonic Anhydrase Inhibition

G cluster_enzyme CA IX Active Site Zn2+ Zn2+ Histidine Residues Histidine Residues Zn2+->Histidine Residues H2O H2O H2O->Zn2+ Displaced Benzenesulfonamide Benzenesulfonamide Benzenesulfonamide->Zn2+ Coordinates to Zinc Ion Inhibition Inhibition Benzenesulfonamide->Inhibition

Caption: Benzenesulfonamides inhibit carbonic anhydrase by coordinating to the active site zinc ion.

Another important anticancer mechanism of certain benzenesulfonamide derivatives is the inhibition of tubulin polymerization[8]. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis, making tubulin an attractive target for anticancer drugs.

Several series of benzenesulfonamide derivatives have been synthesized and shown to inhibit tubulin polymerization, leading to potent antiproliferative activity against a range of cancer cell lines, including drug-resistant ones[8]. For example, one compound demonstrated IC₅₀ values in the nanomolar range against seven cancer cell lines[8].

Beyond CA and tubulin inhibition, substituted benzenesulfonamides have been reported to exert anticancer effects through various other mechanisms, including:

  • Kinase Inhibition: Certain benzenesulfonamide analogs have been identified as inhibitors of receptor tyrosine kinases (RTKs) like TrkA, which are often overexpressed in cancers such as glioblastoma[9]. Inhibition of these kinases can disrupt downstream signaling pathways involved in cell growth and proliferation[9].

  • Cell Cycle Arrest: Some benzenesulfonamide derivatives have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proceeding through mitosis.

  • Induction of Apoptosis: Many anticancer benzenesulfonamides ultimately lead to programmed cell death, or apoptosis, through various signaling pathways[5].

Antimicrobial Agents: A Renewed Fight Against Infectious Diseases

The historical success of sulfonamide antibiotics has paved the way for the continued exploration of benzenesulfonamide derivatives as antimicrobial agents. With the rise of antibiotic resistance, there is a pressing need for novel compounds with new mechanisms of action.

The primary antimicrobial mechanism of action of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, leading to the depletion of folic acid and subsequent bacteriostasis.

Recent research has also explored the inhibition of bacterial carbonic anhydrases as a novel antimicrobial strategy[5]. The inhibition of these enzymes can interfere with bacterial growth and metabolism[5]. Furthermore, benzenesulfonamide derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR): The Blueprint for Rational Design

The biological activity of substituted benzenesulfonamides is exquisitely sensitive to the nature and position of substituents on the benzenesulfonamide core. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective inhibitors.

Key SAR Insights for Carbonic Anhydrase Inhibitors

Extensive research has elucidated key structural features that govern the potency and isoform selectivity of benzenesulfonamide-based CA inhibitors:

  • The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is essential for high-affinity binding to the catalytic zinc ion in the active site of CAs. N-substitution on the sulfonamide group is generally detrimental to potency, although it can sometimes enhance isoform selectivity[7].

  • Substituents on the Benzene Ring: The "tail" approach, which involves modifying substituents on the benzene ring, is a powerful strategy for modulating potency and selectivity.

    • Hydrophobic Interactions: Substituents that can engage in hydrophobic interactions with residues in the active site, such as valine, leucine, and phenylalanine, often enhance binding affinity.

    • Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds with active site residues, such as threonine, can also improve potency.

    • Positional Effects: The position of the substituent on the benzene ring is critical. For many CA isoforms, para-substitution is preferred.

Table 1: SAR of Benzenesulfonamide Carbonic Anhydrase Inhibitors

Substituent PositionNature of SubstituentEffect on ActivityReference
ParaHalogens, Alkoxy, AcetamidoGenerally enhances potency
ParaUreido, ThioureidoCan improve binding affinity
Meta/OrthoVaries depending on the isoformCan influence selectivity
N-SulfonamideAlkyl, ArylGenerally reduces potency[7]
QSAR in Benzenesulfonamide Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. QSAR studies on benzenesulfonamide derivatives have been instrumental in identifying key physicochemical descriptors that influence their inhibitory activity against various targets, including CAs and cancer cell lines[9]. These models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.

Challenges and Future Perspectives

Despite the remarkable success of substituted benzenesulfonamides in medicine, several challenges remain in their development as therapeutic agents.

  • Selectivity: Achieving isoform-selective inhibition, particularly for targets like carbonic anhydrases, is a major challenge. Off-target inhibition can lead to undesirable side effects.

  • Drug Resistance: The emergence of drug resistance, especially in the context of antimicrobial and anticancer therapies, necessitates the continuous development of novel benzenesulfonamide derivatives with different mechanisms of action.

  • Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of benzenesulfonamide-based drugs is crucial for their clinical success.

The future of benzenesulfonamide research is bright, with several exciting avenues for exploration:

  • Novel Scaffolds and Hybrid Molecules: The design and synthesis of novel benzenesulfonamide scaffolds and hybrid molecules that combine the benzenesulfonamide moiety with other pharmacologically active groups hold great promise for developing drugs with enhanced efficacy and novel mechanisms of action[8].

  • Targeting New Disease Areas: The versatility of the benzenesulfonamide scaffold suggests that it could be applied to a wider range of diseases, including neurodegenerative disorders and inflammatory conditions.

  • Personalized Medicine: A deeper understanding of the genetic and molecular basis of diseases will enable the development of benzenesulfonamide-based therapies tailored to individual patients.

Conclusion

Substituted benzenesulfonamides represent a rich and enduring source of therapeutic innovation. Their synthetic tractability, coupled with their ability to interact with a diverse range of biological targets, ensures their continued relevance in drug discovery and development. By leveraging a deep understanding of their synthesis, mechanisms of action, and structure-activity relationships, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds. This guide serves as a foundational resource to inspire and inform the next generation of benzenesulfonamide-based drug discovery.

References

  • Abdel-Mohsen, H. T., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28217-28232. [Link]

  • Angeli, A., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 216-222. [Link]

  • Brazdžionytė, D., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules, 25(10), 2445. [Link]

  • Čapkauskaitė, E., et al. (2013). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 18(11), 13357-13379. [Link]

  • Ceruso, M., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 21(18), 6848. [Link]

  • Chowdhury, A. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4945. [Link]

  • Dai, Y., et al. (2020). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. Bioorganic & Medicinal Chemistry Letters, 30(16), 127301. [Link]

  • Dąbrowska, J., et al. (2022). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • El-Gazzar, M. G., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 223-241. [Link]

  • Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1017-1033. [Link]

  • Giel-Pietraszuk, M., et al. (2021). One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 64(24), 18073-18086. [Link]

  • Gillette, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(4), 1475-1487. [Link]

  • Guarino, C., et al. (2007). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 62(4), 299-307. [Link]

  • Hegazy, G. H., et al. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Current Organic Synthesis, 20(5), 558-571. [Link]

  • Ilgın, S., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1151-1156. [Link]

  • Jasinski, J. P., et al. (2021). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 86(17), 11996-12004. [Link]

  • Mohamed, S. K., et al. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Molecules, 28(9), 3698. [Link]

  • Palko, M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules, 28(7), 3180. [Link]

  • Patel, D. S., & Patel, N. D. (2018). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF BENZENESULPHON AMIDE BASE DERIVATES. JETIR, 5(8), 585-591. [Link]

  • Senturk, M., et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1151-1156. [Link]

  • Sharma, A., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega, 8(30), 26979-27003. [Link]

  • Singh, G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28217-28232. [Link]

  • Udeani, U. G., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. [Link]

  • Udeani, U. G., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 613. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of 5-tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Unexplored Potential of a Substituted Benzenesulfonamide

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a comprehensive technical guide into the prospective biological activities of 5-tert-butyl-2-methylbenzene-1-sulfonamide. While the broader class of sulfonamides has been a cornerstone of medicinal chemistry for decades, the specific biological profile of this particular derivative remains largely uncharted in peer-reviewed literature.[1] This guide, therefore, adopts a dual-purpose narrative. Firstly, it will ground our discussion in the well-established biological roles of the sulfonamide scaffold, providing a solid foundation for our hypotheses. Secondly, it will present a detailed, practical framework for the systematic investigation of this compound, from its synthesis to a multi-faceted evaluation of its potential therapeutic activities. Our objective is to not only summarize what is known about related compounds but to illuminate the path for future research and discovery.

The Compound in Focus: Structure and Synthesis

Molecular Profile

This compound is an aromatic sulfonamide with the molecular formula C₁₁H₁₇NO₂S.[2] Its structure is characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a tert-butyl group, and a methyl group.

PropertyValueSource
IUPAC Name 5-tert-butyl-2-methylbenzenesulfonamidePubChem[2]
Molecular Formula C₁₁H₁₇NO₂SPubChem[2]
Molecular Weight 227.33 g/mol PubChem[2]
CAS Number 7155-00-2PubChem[2]

The presence of the sulfonamide functional group is of particular interest, as it is a well-known pharmacophore associated with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The specific substitution pattern on the benzene ring—a bulky, lipophilic tert-butyl group and a methyl group—will undoubtedly influence its physicochemical properties and, consequently, its interaction with biological targets.

Rationale for Synthesis and Proposed Methodology

Proposed Synthetic Workflow:

A plausible synthetic route to this compound would start from the commercially available 4-tert-butyl-1-methylbenzene.

Synthesis_Workflow cluster_0 Synthetic Pathway for this compound Start 4-tert-butyl-1-methylbenzene Step1 Sulfonation with Chlorosulfonic Acid Start->Step1 HSO3Cl Step2 Formation of Sulfonyl Chloride Step1->Step2 Intermediate Step3 Amination with Ammonia Step2->Step3 NH3 Product This compound Step3->Product

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Sulfonation: 4-tert-butyl-1-methylbenzene is reacted with an excess of chlorosulfonic acid at a controlled low temperature. The electrophilic aromatic substitution will predominantly occur at the position ortho to the methyl group and meta to the tert-butyl group, yielding 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto crushed ice, causing the sulfonyl chloride to precipitate.

  • Filtration and Washing: The crude sulfonyl chloride is collected by filtration, washed with cold water to remove excess acid, and dried.

  • Amination: The dried 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride is then dissolved in a suitable organic solvent (e.g., acetone or THF) and treated with an excess of aqueous ammonia with vigorous stirring.

  • Isolation and Purification: The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Investigation of Antimicrobial Activity

The sulfonamide scaffold is historically significant for its antibacterial properties.[7] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[7][8] As mammals obtain folic acid from their diet, this pathway is an excellent target for selective toxicity against bacteria.

Rationale for Investigation

Given the established mechanism of action of sulfonamides, it is logical to hypothesize that this compound may exhibit antimicrobial activity. The specific substitutions on the benzene ring could influence its uptake by bacterial cells or its binding affinity to the DHPS enzyme.

Folic_Acid_Pathway cluster_1 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate Diphosphate Dihydropteroate_diphosphate->DHPS Dihydrofolate Dihydrofolate DHPS->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DHFR->Tetrahydrofolate DNA_Synthesis DNA Synthesis Tetrahydrofolate->DNA_Synthesis Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Caption: The bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine MIC values.

Materials:

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • This compound stock solution (e.g., in DMSO).

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Negative control (broth with DMSO).

Procedure:

  • Prepare Inoculum: Culture the microbial strains overnight and then dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. The concentration range should be wide enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the same concentration of DMSO as the highest test concentration), and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Read Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation

The results should be summarized in a clear table.

MicroorganismMIC (µg/mL) of this compoundMIC (µg/mL) of Positive Control
Staphylococcus aureus[Hypothetical Value][Known Value]
Escherichia coli[Hypothetical Value][Known Value]
Candida albicans[Hypothetical Value][Known Value]

Investigation of Anticancer Activity

Many sulfonamide derivatives have been investigated for their anticancer properties.[4][9] One of the key mechanisms of action is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9][10] These enzymes are involved in regulating pH in the tumor microenvironment, and their inhibition can lead to apoptosis of cancer cells.

Rationale for Investigation

The benzenesulfonamide scaffold is a classic template for the design of CA inhibitors.[10] The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. The substitutions on the aromatic ring can influence the binding affinity and isoform selectivity.[10] Therefore, this compound is a prime candidate for investigation as a CA inhibitor and potential anticancer agent.

CA_Inhibition_Workflow cluster_2 Investigative Workflow for Anticancer Activity Compound This compound Enzyme_Assay Carbonic Anhydrase Inhibition Assay (CA IX, CA XII) Compound->Enzyme_Assay Cell_Viability Cell Viability Assay (e.g., MTT) on Cancer Cell Lines Enzyme_Assay->Cell_Viability If active Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay If cytotoxic Mechanism_Study Further Mechanistic Studies Apoptosis_Assay->Mechanism_Study

Caption: A workflow for investigating the anticancer activity of the target compound.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to measure CA activity is a stopped-flow spectrophotometric assay that monitors the hydration of CO₂.

Materials:

  • Recombinant human CA isoforms (e.g., CA II, CA IX, CA XII).

  • Stopped-flow spectrophotometer.

  • CO₂-saturated water.

  • Buffer solution (e.g., Tris-HCl) with a pH indicator (e.g., p-nitrophenol).

  • This compound stock solution.

  • Positive control inhibitor (e.g., acetazolamide).

Procedure:

  • Enzyme and Inhibitor Pre-incubation: The CA enzyme is pre-incubated with various concentrations of the test compound for a set period.

  • Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

  • Monitoring: The hydration of CO₂ to carbonic acid, which then dissociates into a proton and bicarbonate, causes a change in pH. This pH change is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis: The initial rates of the reaction are calculated. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined from a dose-response curve.

Data Presentation

The results from the anticancer investigations should be presented in clear, concise tables.

Table 2: Carbonic Anhydrase Inhibition

Carbonic Anhydrase IsoformIC₅₀ (nM) of this compoundIC₅₀ (nM) of Acetazolamide
CA II[Hypothetical Value][Known Value]
CA IX[Hypothetical Value][Known Value]
CA XII[Hypothetical Value][Known Value]

Table 3: In Vitro Cytotoxicity

Cancer Cell LineIC₅₀ (µM) of this compound
MCF-7 (Breast)[Hypothetical Value]
HT-29 (Colon)[Hypothetical Value]

Concluding Remarks and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to characterizing the biological activity of this compound. By leveraging the extensive knowledge of the sulfonamide scaffold as a privileged structure in medicinal chemistry, we have proposed a focused investigation into its potential antimicrobial and anticancer properties. The detailed experimental protocols and data presentation formats provided herein are intended to serve as a practical roadmap for researchers.

The journey from a synthesized compound to a potential therapeutic lead is a long and challenging one. The initial screening for antimicrobial and anticancer activity, as detailed in this guide, represents the critical first steps. Positive results from these assays would warrant further, more in-depth studies, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact biological activity.[11][12]

  • Advanced Mechanistic Studies: Investigating the precise molecular interactions with target enzymes through techniques like X-ray crystallography or computational modeling.[10]

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's performance and safety in animal models.

It is our hope that this guide will stimulate and facilitate research into this compound and other novel sulfonamide derivatives, ultimately contributing to the discovery of new and effective therapeutic agents.

References

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
  • This compound | C11H17NO2S | CID 245582 - PubChem. (URL: )
  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC - NIH. (URL: )
  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed. (URL: )
  • Anti-microbial activities of sulfonamides using disc diffusion method. (URL: )
  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (URL: )
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - MDPI. (URL: )
  • CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide - Google P
  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evalu
  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects - YouTube. (URL: [Link])

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • (PDF)
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (URL: )
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters - ACS Public
  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed. (URL: )
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (URL: )
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - NIH. (URL: )
  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF - ResearchG
  • Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - Taylor & Francis. (URL: )
  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google P
  • Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists - Frontiers. (URL: )
  • (PDF)
  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (URL: )
  • Synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents | Request PDF - ResearchG
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - MDPI. (URL: )
  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (URL: )
  • New Reagent for Synthesis of Primary Sulfonamides: tBuONSO | TCI AMERICA. (URL: )
  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - NIH. (URL: )
  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant p

Sources

An In-depth Technical Guide to the Safety and Hazards of 5-tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-butyl-2-methylbenzene-1-sulfonamide is a substituted aromatic sulfonamide. The presence of the sulfonamide functional group is significant in medicinal chemistry, as it is a key structural feature in a wide array of therapeutic agents.[1][2] While specific applications for this particular compound are not extensively documented in publicly available literature, its structural similarity to other sulfonamides suggests potential use as an intermediate in organic synthesis and drug discovery.[3] Given its potential utility in research and development, a thorough understanding of its safety profile and associated hazards is paramount for ensuring the well-being of laboratory personnel.

This technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, drawing upon available data for the compound itself and structurally related molecules. It is intended to serve as a vital resource for researchers, scientists, and drug development professionals in establishing safe handling procedures and mitigating risks.

Chemical and Physical Properties

A foundational aspect of chemical safety is understanding a substance's physical and chemical properties, as these can influence its behavior and potential for exposure.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂SPubChem[2]
Molecular Weight 227.33 g/mol PubChem[2]
CAS Number 7155-00-2PubChem[2]
Appearance Not explicitly stated, likely a solid at room temperatureInferred from related compounds
Solubility Insoluble in water; soluble in organic solventsInferred from related compounds[3]

Section 1: Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation3H335: May cause respiratory irritation

Source: PubChem[2]

These classifications indicate that the primary hazards associated with this compound are acute oral toxicity and irritation to the skin, eyes, and respiratory system.[2]

GHS Pictograms and Signal Word
  • Pictogram:

  • Signal Word: Warning

Section 2: Toxicological Profile

While specific toxicological studies on this compound are limited, the GHS classifications provide a framework for understanding its potential health effects.

Acute Toxicity

The classification of "Acute Toxicity (Oral), Category 4" with the hazard statement H302 "Harmful if swallowed" indicates that ingestion of this compound can cause adverse health effects.[2] While a specific oral LD50 (the dose lethal to 50% of a test population) is not available for this compound, this classification suggests a moderate level of toxicity upon ingestion.

Skin and Eye Irritation

The classifications "Skin Irritation, Category 2" (H315) and "Serious Eye Irritation, Category 2A" (H319) highlight the irritant nature of this compound upon contact with skin and eyes.[2] Studies on other benzene sulfonate compounds have shown them to be slight to mild irritants, a finding that is consistent with these classifications.[4]

Respiratory Irritation

The classification "Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation, Category 3" (H335) indicates that inhalation of dust or aerosols of this compound may lead to irritation of the respiratory tract.[2]

Chronic Toxicity

There is no specific data available on the potential for carcinogenicity, mutagenicity, or reproductive toxicity of this compound. However, some related sulfonamides have been investigated for such effects. For instance, o-toluenesulfonamide, an impurity in saccharin, has been suggested to have potential mutagenic activity and is a suspected carcinogen with experimental tumorigenic data.[3] Given the absence of data for the target compound, it is prudent to handle it with the assumption that it may pose long-term health risks until more information becomes available.

Section 3: Ecotoxicological Information

Studies on other sulfonamides have shown that they can be particularly toxic to algae and aquatic plants.[5] Therefore, it is crucial to prevent the release of this compound into the environment.

Section 4: Safe Handling and Storage

Given the identified hazards, stringent safety protocols must be followed when handling this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Containment: Use appropriate containment measures to prevent the generation and spread of dust.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment for handling this compound:

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) cluster_hazards Hazards Mitigated eye_protection Safety Goggles/Face Shield eye_hazard Eye Irritation (H319) eye_protection->eye_hazard hand_protection Chemical-Resistant Gloves skin_hazard Skin Irritation (H315) hand_protection->skin_hazard ingestion_hazard Harmful if Swallowed (H302) hand_protection->ingestion_hazard Prevents hand-to-mouth transfer body_protection Laboratory Coat body_protection->skin_hazard respiratory_protection Respirator (if dust is generated) inhalation_hazard Respiratory Irritation (H335) respiratory_protection->inhalation_hazard First_Aid cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_to_fresh_air wash_skin Wash off with soap and plenty of water. Remove contaminated clothing. skin_contact->wash_skin rinse_eyes Rinse thoroughly with plenty of water for at least 15 minutes. eye_contact->rinse_eyes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First aid procedures for exposure to this compound.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Combustion may produce toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx). [3]* Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Section 6: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not dispose of it with household waste or allow it to reach the sewage system.

Conclusion

This compound is a chemical that requires careful handling due to its identified hazards of being harmful if swallowed and causing skin, eye, and respiratory irritation. While comprehensive toxicological and ecotoxicological data for this specific compound are limited, the available GHS classifications provide a solid foundation for risk assessment and the implementation of appropriate safety measures. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can work safely with this compound, minimizing their risk of exposure and protecting the environment.

References

  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (2016). 5-Amino-2-methylbenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • Tay, C. H., Pugh, B. T., Clough, S. R., & Magee, B. H. (2004). Dermal irritation assessment of three benzene sulfonate compounds. International Journal of Toxicology, 23(1), 11–16. [Link]

  • PubMed. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. Retrieved from [Link]

Sources

The Dawn of Chemotherapy: An In-depth Technical Guide to the Historical Development of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the historical development of sulfonamide drugs, the first class of synthetic antimicrobial agents to be used systemically. We will traverse the journey from their serendipitous discovery as a byproduct of the dye industry to their pivotal role in ushering in the age of chemotherapy. This document will delve into the core scientific principles that underpinned their development, including their mechanism of action, the elucidation of structure-activity relationships, the tragic missteps that shaped modern drug regulation, and their enduring legacy in the face of evolving bacterial resistance.

The Pre-Antibiotic Era: A World in Need

Prior to the 1930s, the medical community had a limited arsenal against systemic bacterial infections. While antiseptics could be used topically, there were no broadly effective drugs that could combat infections within the body. Physicians were largely reliant on the patient's own immune system to overcome illnesses like pneumonia, meningitis, and septicemia, which often proved fatal. The quest for a "magic bullet"—a compound that could selectively target and destroy pathogens without harming the host—was a central challenge in medicine.

The Accidental Discovery: From Dyes to Drugs

The story of sulfonamides begins not in a pharmaceutical laboratory, but in the German dye industry. At the Bayer AG laboratories, a component of the IG Farben chemical trust, researchers were investigating the potential of coal-tar dyes to selectively bind to and potentially harm microorganisms.[1][2] This line of inquiry was based on the observation that certain dyes exhibited preferential staining of bacterial cells.

In 1932, a team led by physician-researcher Gerhard Domagk, under the direction of Heinrich Hörlein, began systematically screening newly synthesized dyes for antibacterial activity in vivo.[1][2] The rationale for in vivo testing was Domagk's belief that a drug's efficacy might depend on its interaction with the host's immune system.[2] After testing hundreds of compounds with little success, a breakthrough came with a red azo dye synthesized by Bayer chemists Josef Klarer and Fritz Mietzsch, which was patented in 1932.[1][2] This compound, named Prontosil, demonstrated remarkable curative effects in mice infected with lethal doses of hemolytic streptococci.[1][2][3] Domagk's own daughter was reportedly one of the first human recipients of Prontosil, which saved her from a severe streptococcal infection.[3] For his discovery, Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced to decline it by the Nazi regime at the time.[2]

Experimental Protocol: Domagk's In Vivo Screening of Prontosil (Conceptual)
  • Infection Model: A cohort of mice was infected with a lethal dose of Streptococcus pyogenes.

  • Treatment Group: A subset of the infected mice was administered Prontosil orally.

  • Control Group: Another subset of infected mice received no treatment.

  • Observation: The survival rates of the two groups were monitored over a set period.

  • Endpoint: A statistically significant increase in the survival rate of the treatment group compared to the control group indicated antibacterial activity.

Unraveling the "Magic": The Concept of Bioactivation

While Prontosil was highly effective in vivo, it was curiously inactive against bacteria in vitro (in a petri dish).[4] This paradox was solved in 1936 by a French research team at the Pasteur Institute, led by Ernest Fourneau, which included Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[1] They demonstrated that Prontosil was a prodrug, meaning it was metabolized in the body into its active form.[1][5] The active metabolite was identified as a much simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide .[1][5]

Sulfanilamide had been first synthesized in 1906 and was widely used in the dye industry; its patent had long expired.[1] This discovery of bioactivation was a landmark in pharmacology and had significant commercial implications, as the active and unpatentable sulfanilamide could be produced by anyone.[1] This led to a "sulfa craze," with hundreds of manufacturers producing various formulations of the drug.[1][6]

Mechanism of Action: A Competitive Inhibition

The elucidation of sulfanilamide's mechanism of action was another pivotal moment in the history of chemotherapy. In 1940, British bacteriologist D. D. Woods observed that the antibacterial action of sulfanilamide was reversed by para-aminobenzoic acid (PABA). He noted the structural similarity between the two molecules and proposed that they were competing for the same bacterial enzyme.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[1][7] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (a form of folate, or vitamin B9).[1][7][] Tetrahydrofolic acid is an essential coenzyme in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[] By blocking the synthesis of folic acid, sulfonamides halt bacterial growth and replication, making them bacteriostatic rather than bactericidal.[1][7]

Humans are unaffected by this mechanism because they do not synthesize their own folic acid; they obtain it from their diet.[1][9] This selective toxicity is a cornerstone of effective antimicrobial therapy.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Inhibition Inhibition Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Reduction Nucleic_Acids Purines & Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Coenzyme Bacterial_Growth Bacterial Growth & Replication Nucleic_Acids->Bacterial_Growth

Caption: Competitive inhibition of bacterial folic acid synthesis by sulfonamides.

The "Sulfa Craze" and a Public Health Catastrophe: The Elixir Sulfanilamide Disaster

The widespread and unregulated production of sulfanilamide in the late 1930s led to a tragic event that profoundly shaped drug regulation in the United States.[1][6] In 1937, the S. E. Massengill Company marketed a liquid formulation of sulfanilamide called "Elixir Sulfanilamide."[10][11][12] To dissolve the sulfanilamide, the company's chief chemist used diethylene glycol, a toxic industrial solvent.[12] The company conducted no safety testing on the new formulation.[12]

The elixir was distributed nationwide, and soon, reports of deaths, primarily in children, began to emerge.[12] The cause was identified as acute kidney failure due to diethylene glycol poisoning.[12] The incident resulted in the deaths of over 100 people.[10][13] This disaster highlighted the severe inadequacies of the existing 1906 Pure Food and Drugs Act and spurred the passage of the 1938 Federal Food, Drug, and Cosmetic Act .[6] This landmark legislation mandated that manufacturers provide evidence of a new drug's safety before it could be marketed.[6]

The Evolution of Sulfonamides: Structure-Activity Relationship and Second-Generation Drugs

The discovery of sulfanilamide as the active pharmacophore initiated a period of intense research to synthesize more potent and less toxic derivatives.[1] By 1945, over 5,400 permutations of the sulfanilamide structure had been created.[1] This research established key structure-activity relationships (SAR):

  • The para-amino group is essential for activity.[] If this group is modified, it must be convertible back to a free amino group in vivo.[]

  • The sulfonamide group can be substituted with various heterocyclic rings to alter the drug's pharmacokinetic properties and antibacterial spectrum.[]

This led to the development of numerous sulfonamide drugs with improved properties, such as:

DrugYear of Introduction (Approx.)Key Advancement
Sulfapyridine 1938First sulfonamide effective against pneumonia.
Sulfathiazole ~1940Widely used during World War II for wound infections.[5]
Sulfacetamide 1941Used for urinary tract infections[5] and ophthalmic infections.
Sulfadiazine ~1941A long-acting sulfonamide.
Succinoylsulfathiazole 1942Poorly absorbed from the gut, making it useful for gastrointestinal infections.[5]

These newer sulfonamides offered advantages such as better solubility, broader spectrum of activity, and improved safety profiles.

The Rise of Resistance

The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance.[14] Bacteria can develop resistance to sulfonamides through several mechanisms:

  • Overproduction of PABA: Some bacteria can overcome the competitive inhibition by producing an excess of the natural substrate, PABA.

  • Alteration of the Target Enzyme: Mutations in the gene encoding dihydropteroate synthase (folP) can result in an enzyme that has a lower affinity for sulfonamides but still binds PABA effectively.

  • Acquisition of a Resistant Enzyme: Bacteria can acquire alternative, drug-resistant versions of the DHPS enzyme, often encoded on plasmids or other mobile genetic elements.[15] The sul1, sul2, and sul3 genes are common examples of acquired resistance determinants.[15]

The development of resistance prompted the use of combination therapies. The discovery of trimethoprim in 1962, which inhibits a subsequent step in the folic acid synthesis pathway (the enzyme dihydrofolate reductase), led to the development of co-trimoxazole (a combination of sulfamethoxazole and trimethoprim).[6] This synergistic combination reduces the likelihood of resistance developing.

Bacterial Resistance to Sulfonamides PABA_excess Overproduction of PABA Resistance Resistance to Sulfonamides PABA_excess->Resistance Outcompetes drug DHPS_mutation Mutation in DHPS gene (folP) DHPS_mutation->Resistance Reduces drug binding Sul_gene Acquisition of resistant DHPS gene (e.g., sul1) Sul_gene->Resistance Provides alternative drug-insensitive enzyme Sulfonamide_Action Sulfonamide Inhibition of DHPS

Caption: Key mechanisms of bacterial resistance to sulfonamide drugs.

The Enduring Legacy of Sulfonamides

Although the advent of penicillin in the mid-1940s and subsequent classes of antibiotics overshadowed sulfonamides, they remain clinically relevant today.[16][17] Their applications have expanded beyond their original use as antibacterial agents.

  • Antibacterial Therapy: They are still used for urinary tract infections, toxoplasmosis, and nocardiosis.[7] Silver sulfadiazine is a topical agent widely used in burn care.[16]

  • Beyond Antibiotics: The sulfonamide moiety is a key structural feature in a diverse range of modern drugs, including:

    • Diuretics (e.g., hydrochlorothiazide, furosemide)[1]

    • Anticonvulsants (e.g., zonisamide)[9]

    • Antidiabetic drugs (sulfonylureas like glipizide)[1][5]

    • Anti-inflammatory agents (e.g., sulfasalazine for inflammatory bowel disease, celecoxib a COX-2 inhibitor)[1]

    • Antiretrovirals for HIV (e.g., darunavir)[9]

The historical development of sulfonamide drugs is a compelling narrative of scientific discovery, clinical triumph, and cautionary lessons. From their origins in the dye industry to their role in shaping modern pharmacology and drug regulation, the "sulfa drugs" paved the way for the antibiotic revolution and continue to be a cornerstone of medicinal chemistry.

References

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved January 25, 2026, from [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Cleveland Clinic. (2025, February 26). What Are Sulfonamides (Sulfa Drugs)? Retrieved January 25, 2026, from [Link]

  • Oreate AI Blog. (2026, January 16). Understanding Sulfonamides: The Pioneering Antibiotics.
  • Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, August 9). [History of antibiotics and sulphonamides discoveries].
  • EBSCO. (n.d.). Sulfonamide (medicine) | Research Starters.
  • Pat Kelly Teaches. (2023, August 31). Sulfa Drugs: the Rise and Fall of Sulfanilamide [Video]. YouTube. [Link]

  • Venkatesan, R., et al. (2023, July 10). How bacteria resist the oldest class of synthetic antibiotics. Nature Research Microbiology Community. [Link]

  • U.S. Food and Drug Administration. (1981, June). Sulfanilamide Disaster. FDA Consumer magazine. [Link]

  • NobelPrize.org. (n.d.). Gerhard Domagk – Facts. Retrieved January 25, 2026, from [Link]

  • Science History Institute. (n.d.). Gerhard Domagk. Retrieved January 25, 2026, from [Link]

  • Wax, P. M. (1995). Elixirs, diluents, and the passage of the 1938 Federal Food, Drug and Cosmetic Act. Annals of Internal Medicine, 122(6), 456–461. [Link]

  • Rupa Health. (n.d.). Sulfonamides Resistance Genes.
  • Creative Biolabs. (n.d.).
  • The Bulletin of the Royal College of Surgeons of England. (2023, December 21). From dyes to D-Day: the first antibacterial drugs. [Link]

  • EBSCO. (n.d.).
  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses.
  • Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work.
  • Quora. (2017, August 29).
  • Drugs.com. (2023, April 13). List of Sulfonamides + Uses, Types & Side Effects.
  • Edward G. Miner Library. (n.d.). Dose of History - Sulfanilamide and the Food, Drug, and Cosmetic Act. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). Gerhard Domagk. Retrieved January 25, 2026, from [Link]

  • Oxford Academic. (n.d.). Elixir Sulfanilamide | The Public Health Crisis Survival Guide.

Sources

Methodological & Application

Application Notes and Protocols: 5-tert-butyl-2-methylbenzene-1-sulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally Rich Sulfonamide

In the landscape of modern organic synthesis, the demand for reagents that offer both structural complexity and versatile reactivity is paramount. 5-tert-butyl-2-methylbenzene-1-sulfonamide emerges as a significant scaffold, embodying features that are highly advantageous for advanced synthetic applications. The strategic placement of a bulky tert-butyl group, an electron-donating methyl group, and a chemically versatile sulfonamide moiety on a single aromatic ring creates a unique electronic and steric environment. This guide explores the multifaceted applications of this reagent, focusing on its role as a powerful directing group in C-H activation, a robust protecting group for amines, and a foundational building block for chiral ligands in asymmetric synthesis. We will delve into the mechanistic rationale behind its utility and provide detailed, field-proven protocols to empower researchers in leveraging its full potential.

PropertyValue
IUPAC Name 5-tert-butyl-2-methylbenzenesulfonamide
Molecular Formula C₁₁H₁₇NO₂S
Molecular Weight 227.33 g/mol
CAS Number 7155-00-2
Physical State White to Off-White Powder

Core Application I: A Directing Group for Regioselective C-H Functionalization

The direct functionalization of otherwise inert C-H bonds is a cornerstone of efficient and sustainable synthesis. Arenesulfonamides are proficient directing groups, capable of guiding transition metal catalysts to specific C-H bonds through chelation assistance. This compound is particularly well-suited for this role, primarily in directing ortho-C-H functionalization of the aromatic ring.

Mechanistic Rationale:

The efficacy of the sulfonamide group in directing C-H activation stems from its ability to form stable cyclometalated intermediates with transition metals like palladium and rhodium. The nitrogen atom of the sulfonamide coordinates to the metal center, positioning it in close proximity to the ortho C-H bonds of the benzene ring. This proximity facilitates the cleavage of a specific C-H bond, forming a five-membered metallacycle—a thermodynamically and kinetically favored intermediate. This intermediate then participates in various catalytic cycles to form new C-C or C-X bonds.

The substituents on the aromatic ring play a crucial role:

  • Methyl Group (C2): This group sterically hinders one of the ortho positions (C3), thereby enhancing the regioselectivity of the C-H activation at the less hindered C6 position.

  • tert-Butyl Group (C5): This bulky group further influences the steric environment and can modulate the electronic properties of the aromatic ring.

The following diagram illustrates the general workflow for employing this sulfonamide as a directing group.

G cluster_0 Workflow for Directed C-H Functionalization A Start with N-Arylated Substrate (5-tert-butyl-2-methylphenylsulfonamide derivative) B Chelation Assistance Sulfonamide nitrogen coordinates to metal catalyst (e.g., Pd, Rh). A->B Add Catalyst & Additives C Regioselective C-H Activation Formation of a 5-membered metallacycle at the ortho-position. B->C Intramolecular C-H Cleavage D Catalytic Transformation Reaction with coupling partner (e.g., alkene, alkyne, aryl halide). C->D Oxidative Addition/ Insertion E Product Formation Functionalized sulfonamide is released, catalyst regenerates. D->E Reductive Elimination F Optional: Directing Group Cleavage Sulfonamide removal to unveil the functionalized amine. E->F Deprotection Conditions

Caption: Workflow for directed C-H functionalization.

Protocol 2.1: Rhodium(III)-Catalyzed ortho-Olefination of N-Acyl-5-tert-butyl-2-methylbenzenesulfonamide

This protocol demonstrates the olefination of the arene core, directed by an N-acylated sulfonamide group. N-acylation enhances the directing ability of the sulfonamide nitrogen. The reaction yields a versatile sultam product through subsequent intramolecular cyclization.[1][2][3]

Reaction Scheme:

(Self-generated image representing the olefination and cyclization)

Materials:

  • N-Acetyl-5-tert-butyl-2-methylbenzene-1-sulfonamide (1.0 equiv, 0.2 mmol, 53.9 mg)

  • Alkene (e.g., Butyl Acrylate) (2.0 equiv, 0.4 mmol, 51.3 mg)

  • [Cp*RhCl₂]₂ (2.5 mol%, 0.005 mmol, 3.1 mg)

  • AgSbF₆ (10 mol%, 0.02 mmol, 6.9 mg)

  • Cu(OAc)₂ (1.0 equiv, 0.2 mmol, 36.3 mg)

  • Anhydrous 1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add N-acetyl-5-tert-butyl-2-methylbenzene-1-sulfonamide, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE (2.0 mL) followed by the alkene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane (DCM, 10 mL) and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired sultam product.

Safety Precautions:

  • Handle heavy metal catalysts and silver salts with care in a well-ventilated fume hood.

  • DCE is a suspected carcinogen; avoid inhalation and skin contact.

Core Application II: A Robust Protecting Group for Amines

Arenesulfonamides are renowned for their stability, making them excellent protecting groups for primary and secondary amines during multi-step synthesis.[4] The 5-tert-butyl-2-methylbenzenesulfonyl group offers high stability towards a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.

Causality of Stability: The stability of the N-S bond is attributed to the electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen lone pair, rendering the amine less nucleophilic and less prone to undesired side reactions. The steric bulk provided by the tert-butyl and ortho-methyl groups can further shield the N-S bond from chemical attack.

Cleavage Conditions: While highly stable, the removal of arenesulfonyl groups can be challenging and often requires harsh conditions.[4] The choice of deprotection strategy depends on the overall molecular structure and functional group tolerance.

Cleavage MethodReagentsComments
Reductive Cleavage Na/NH₃(l), SmI₂, or Mg/MeOHPowerful methods, but often not compatible with reducible functional groups (e.g., alkynes, esters).
Acidic Hydrolysis HBr/AcOH, conc. H₂SO₄Requires high temperatures and prolonged reaction times; not suitable for acid-labile substrates.
Photochemical Cleavage UV light (for nitrobenzenesulfonamides)Not directly applicable here, but illustrates a milder strategy for related sulfonamides.
Protocol 3.1: Protection of a Primary Amine

Reaction Scheme:

(Self-generated image representing amine protection)

Materials:

  • Primary Amine (e.g., Benzylamine) (1.0 equiv, 5 mmol, 0.54 g)

  • 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride (1.1 equiv, 5.5 mmol, 1.36 g)

  • Pyridine (2.0 equiv, 10 mmol, 0.81 mL) or Triethylamine (TEA)

  • Dichloromethane (DCM) (25 mL)

Procedure:

  • Dissolve the primary amine in DCM (25 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine, followed by the dropwise addition of a solution of 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride in DCM (10 mL).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until TLC analysis indicates complete consumption of the starting amine.

  • Quench the reaction by adding 1 M HCl (20 mL).

  • Separate the organic layer, and wash successively with 1 M HCl (2x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethanol/water) or flash column chromatography.

Core Application III: Scaffold for Chiral Ligand Synthesis

While this compound is achiral, its primary sulfonamide group serves as a versatile handle for the synthesis of chiral ligands, which are indispensable in asymmetric catalysis.[5][6] By reacting the sulfonamide with chiral building blocks, such as chiral diamines or amino alcohols, novel and sterically demanding ligands can be prepared.

Design Rationale: The synthesis involves forming a new bond at the sulfonamide nitrogen. For example, reacting it with a chiral entity like (1R,2R)-diaminocyclohexane can produce a new chiral sulfonamide ligand. The bulky 5-tert-butyl-2-methylphenyl group can create a well-defined chiral pocket around a metal center, influencing the enantioselectivity of a catalyzed reaction.

G cluster_0 Logic for Chiral Ligand Synthesis A Start: Achiral Sulfonamide (this compound) B Introduce Chirality React with a chiral building block (e.g., chiral diamine, amino alcohol). A->B Condensation/ Substitution C Result: Chiral Ligand New N-substituted sulfonamide with stereocenters. B->C Covalent Bond Formation D Application in Asymmetric Catalysis Complexation with a metal (e.g., Ru, Rh, Cu) to form a chiral catalyst. C->D Metal Coordination E Enantioselective Transformation Catalyzes reactions like asymmetric hydrogenation, alkylation, or cyclopropanation. D->E Catalytic Cycle

Caption: Logic for chiral ligand synthesis.

Protocol 4.1: Representative Synthesis of a Chiral Sulfonamide/Schiff Base Ligand

This protocol is adapted from general procedures for creating chiral ligands from primary sulfonamides and chiral diamines.

Reaction Scheme:

(Self-generated image representing ligand synthesis)

Materials:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane (1.0 equiv, 2 mmol, 0.23 g)

  • 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride (1.0 equiv, 2 mmol, 0.49 g)

  • Triethylamine (TEA) (2.2 equiv, 4.4 mmol, 0.61 mL)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Salicylaldehyde (1.0 equiv, 2 mmol, 0.24 g)

  • Anhydrous Ethanol (15 mL)

Procedure - Step 1: Synthesis of Chiral Amino-Sulfonamide

  • Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane and TEA in anhydrous THF (20 mL) in a flask at 0 °C.

  • Slowly add a solution of 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride in THF (5 mL).

  • Stir the mixture at room temperature overnight.

  • Filter the reaction mixture to remove triethylammonium chloride salt and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the mono-sulfonated chiral diamine intermediate.

Procedure - Step 2: Schiff Base Condensation

  • Dissolve the purified amino-sulfonamide intermediate in anhydrous ethanol (15 mL).

  • Add salicylaldehyde to the solution.

  • Heat the mixture to reflux for 4 hours.

  • Cool the solution to room temperature. The chiral Schiff base ligand may precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Concluding Remarks

This compound is more than a simple aromatic compound; it is a strategically designed tool for modern organic synthesis. Its unique substitution pattern allows for high regioselectivity in C-H activation reactions, its inherent stability makes it a reliable protecting group, and its reactive sulfonamide handle provides an entry point to novel chiral ligands. The protocols and principles outlined in this guide are intended to serve as a robust foundation for researchers aiming to incorporate this versatile reagent into their synthetic programs, from fundamental methodology development to complex molecule and drug discovery.

References

  • OpenChemHub. (2024). Removable and modifiable directing groups in C-H activation. YouTube. [Link]

  • Wiley Online Library. (n.d.). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. [Link]

  • Xie, W., Yang, J., Wang, B., & Li, B. (2014). Regioselective Ortho Olefination of Aryl Sulfonamide via Rhodium-Catalyzed Direct C–H Bond Activation. The Journal of Organic Chemistry, 79(17), 8278–8287. [Link]

  • Fagnou, K., & Stuart, D. R. (2007). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications. [Link]

  • Zhou, P., et al. (2018). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PubMed Central. [Link]

  • Baran, P. S., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. [Link]

  • Balsells, J., et al. (1998). Synthesis of chiral sulfonamide/Schiff base ligands. Tetrahedron: Asymmetry, 9(23), 4135–4142. [Link]

  • National Institutes of Health. (n.d.). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. [Link]

  • Zhou, P., et al. (2018). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. ResearchGate. [Link]

  • Daugulis, O., et al. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society. [Link]

  • Rueping, M., & Ackermann, L. (2018). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Chem. [Link]

  • Glorius, F., & Ackermann, L. (2011). Access to sultams by rhodium(III)-catalyzed directed C-H activation. Angewandte Chemie International Edition. [Link]

  • Harris, C., et al. (2024). Rapid and Selective Cleavage of Amide Groups at Neutral pH: Applications from Hyaluronic Acid to Small Molecules. ResearchGate. [Link]

  • Wang, C., et al. (2013). Palladium-catalyzed desulfitative C-arylation of a benzo[d]oxazole C–H bond with arene sulfonyl chlorides. Chemical Communications. [Link]

  • Quora. (2019). Why is p-tert-butylphenol more acidic than p-methyl-phenol, though +I effect of tert-butyl group is more than methyl group?[Link]

  • Drexel University. (n.d.). Synthesis of chiral non racemic sulfonamides and application in asymmetric synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by imide cleavage. [Link]

  • Google Patents. (n.d.). Method for synthesizing enantiopure tert-butyl sulfenamide.
  • ResearchGate. (n.d.). Traceless Directing Group in C H Bond Functionalization. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Chiral Sulfonamide Ligands. [Link]

  • Sanford, M. S., et al. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]

  • Xie, W., et al. (2015). Rhodium-catalyzed direct C–H bond alkynylation of aryl sulfonamides with bromoalkynes. Organic & Biomolecular Chemistry. [Link]

  • Spring, D. R., et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. [Link]

  • Procter, D. J., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed C(sp/sp)−H Arylation of Aryl Glycinamide Derivatives Using Picolinamide as Directing Group. [Link]

  • Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. [Link]

  • ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. [Link]

  • ResearchGate. (n.d.). Ab initio study of the selective alkylation of m-cresol with tert-butanol catalyzed by SO 3H-functionalized ionic liquids. [Link]

Sources

Application Notes & Protocols: 5-tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-SBT-2301 Version: 1.0 Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. 5-tert-butyl-2-methylbenzene-1-sulfonamide is a research chemical. All handling, storage, and experiments should be conducted in a suitable laboratory setting, adhering to all institutional and governmental safety regulations.

Introduction and Scientific Overview

This compound is an aromatic sulfonamide compound characterized by a benzene ring substituted with methyl, tert-butyl, and sulfonamide functional groups. The sulfonamide moiety is a cornerstone in medicinal chemistry, famously present in sulfa drugs, diuretics, and various enzyme inhibitors. The specific substitution pattern of this molecule—a sterically demanding tert-butyl group and an electron-donating methyl group—imparts distinct electronic and steric properties that make it a valuable tool for chemical and biological investigations.

The bulky tert-butyl group can serve as a critical steric anchor, influencing how the molecule binds to a biological target or directing the regioselectivity of subsequent chemical reactions. The primary sulfonamide group (-SO₂NH₂) offers a versatile handle for chemical modification and can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition processes, particularly in enzyme active sites.

These application notes provide a comprehensive guide to the handling, characterization, and potential research applications of this compound, with detailed protocols designed to ensure experimental robustness and reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6291-53-8PubChem
Molecular Formula C₁₁H₁₇NO₂SPubChem
Molecular Weight 227.32 g/mol PubChem
Appearance White to off-white crystalline solid (predicted)---
Melting Point 135-139 °CChemical Supplier Data
Boiling Point 355.9±27.0 °C (predicted)PubChem
pKa 9.87±0.10 (predicted)PubChem

Core Applications and Research Workflows

Based on its structure, this compound is primarily suited for two major research domains:

  • Medicinal Chemistry & Chemical Biology: As a scaffold or fragment for developing novel enzyme inhibitors or modulators. The sulfonamide group is a known zinc-binding group, making it a candidate for screening against metalloenzymes like carbonic anhydrases or matrix metalloproteinases.

  • Synthetic Chemistry: As a versatile building block. The primary sulfonamide can be functionalized (e.g., N-alkylation, N-arylation) to synthesize more complex molecules and targeted libraries for screening.

The following diagram outlines a typical research workflow starting with this compound.

G cluster_0 Phase 1: Characterization & Preparation cluster_1 Phase 2: Application Pathways cluster_2 Phase 3: Downstream Analysis A Compound Acquisition (this compound) B Purity & Identity Verification (NMR, LC-MS) A->B C Solubility Profiling (Protocol 3.1) B->C D Stock Solution Preparation (e.g., 10 mM in DMSO) C->D E Pathway A: Biological Screening (Protocol 3.2) D->E F Pathway B: Synthetic Elaboration (Protocol 3.3) D->F G Hit Identification & IC₅₀ Determination E->G I Synthesis of Novel Derivatives F->I H Structure-Activity Relationship (SAR) Studies G->H J Purification & Characterization of New Compounds I->J

Caption: General research workflow for utilizing the title compound.

Experimental Protocols

Protocol: Solubility Profiling

Objective: To determine the approximate solubility of this compound in common laboratory solvents. This is a critical first step for preparing stock solutions for biological assays or reaction media for synthesis.

Materials:

  • This compound

  • Vials (2 mL) with screw caps

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Solvents: DMSO, DMF, Ethanol, Methanol, Acetonitrile, Water, 1X PBS (pH 7.4)

Procedure:

  • Preparation: Weigh approximately 1 mg of the compound into each of seven labeled vials. Record the exact mass for each.

  • Initial Solvent Addition: To the first vial (DMSO), add the solvent dropwise while vortexing to create a target concentration of 1 mg/mL. Observe for dissolution.

  • Incremental Addition: If the compound dissolves, continue adding solvent incrementally to determine the approximate solubility limit (e.g., up to 50 mg/mL or until it no longer dissolves). If it does not dissolve at 1 mg/mL, gently warm the vial (to ~40°C) or sonicate for 5-10 minutes. Note any changes.

  • Repeat for All Solvents: Repeat steps 2-3 for all other solvents. For aqueous media (Water, PBS), solubility is expected to be low.

  • Observation & Documentation: Record observations in a table. Classify solubility as:

    • Freely Soluble: > 50 mg/mL

    • Soluble: 10-50 mg/mL

    • Sparingly Soluble: 1-10 mg/mL

    • Insoluble: < 1 mg/mL

  • Stock Solution Preparation: Based on these results, prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable organic solvent like DMSO for long-term storage at -20°C.

G start Start: 1 mg Compound add_solvent Add Solvent (e.g., DMSO) start->add_solvent vortex Vortex / Sonicate add_solvent->vortex observe Observe Dissolution vortex->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Insoluble / Precipitate observe->not_dissolved No record Record Result & Calculate Solubility dissolved->record end_point Insoluble not_dissolved->end_point

Caption: Workflow for solubility testing of the title compound.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Hypothetical Application)

Objective: To screen this compound for inhibitory activity against a human carbonic anhydrase (hCA) isoform, such as hCA II. This protocol is based on the well-established esterase activity of CAs.

Principle: Carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Purified human carbonic anhydrase II (commercially available)

  • This compound (10 mM stock in DMSO)

  • Acetazolamide (positive control inhibitor, 10 mM stock in DMSO)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Working Solution: Dilute hCA II in assay buffer to a final concentration of ~2 nM.

    • Substrate Solution: Prepare a 10 mM stock of pNPA in acetonitrile. Dilute to 0.5 mM in assay buffer just before use.

  • Assay Setup (in a 96-well plate):

    • Test Wells: 180 µL of assay buffer + 10 µL of hCA II solution + 10 µL of test compound (diluted from stock to desired final concentrations, e.g., 0.1 µM to 100 µM).

    • Positive Control: 180 µL of assay buffer + 10 µL of hCA II solution + 10 µL of Acetazolamide dilutions.

    • Negative Control (100% activity): 180 µL of assay buffer + 10 µL of hCA II solution + 10 µL of DMSO (vehicle).

    • Blank (No enzyme): 190 µL of assay buffer + 10 µL of DMSO.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the 0.5 mM pNPA substrate solution to all wells. The final volume will be 220 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V, slope of Abs vs. time) for each well.

    • Normalize the data: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol: N-Alkylation of the Sulfonamide (Synthetic Application)

Objective: To demonstrate the utility of this compound as a synthetic intermediate via a standard N-alkylation reaction.

Reaction Scheme: R-SO₂NH₂ + R'-X + Base → R-SO₂NHR' + Base·HX (where R = 5-tert-butyl-2-methylphenyl, R'-X = an alkyl halide like benzyl bromide)

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask, magnetic stirrer, heating mantle

  • TLC plates (silica gel), Ethyl acetate, Hexanes

  • Standard workup and purification reagents (water, brine, ethyl acetate, anhydrous MgSO₄) and equipment (separatory funnel, rotary evaporator, column chromatography setup).

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (e.g., 227 mg, 1.0 mmol) and anhydrous K₂CO₃ (e.g., 207 mg, 1.5 mmol).

  • Add Solvent: Add anhydrous DMF (e.g., 5 mL) and stir the suspension.

  • Add Electrophile: Add benzyl bromide (e.g., 188 mg, 1.1 mmol, ~0.13 mL) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting sulfonamide spot is consumed.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into water (~30 mL) and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-benzylated product.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

G A 1. Combine Sulfonamide and K₂CO₃ in DMF B 2. Add Benzyl Bromide (Electrophile) A->B C 3. Heat Reaction (60°C) & Monitor by TLC B->C D 4. Aqueous Workup (Quench, Extract) C->D E 5. Dry & Concentrate Organic Phase D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, MS) F->G

Caption: Step-by-step workflow for N-alkylation synthesis.

Safety and Handling

  • General: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Specific toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. Avoid inhalation of dust, and prevent contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly sealed. For long-term stability, especially for solutions in DMSO, store at -20°C.

References

  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential. Expert Opinion on Therapeutic Patents, 10(5), 575-600. URL: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. URL: [Link]

  • Pocker, Y., & Stone, J. T. (1967). The catalytic versatility of erythrocyte carbonic anhydrase. III. Kinetic studies of the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate. Biochemistry, 6(3), 668-678. URL: [Link]

experimental applications of 5-tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this document provides a detailed technical guide on the potential experimental applications of 5-tert-butyl-2-methylbenzene-1-sulfonamide . While this specific molecule is not extensively characterized in current literature, its chemical structure, featuring a classic benzenesulfonamide core, places it within a class of compounds renowned for a wide spectrum of biological activities.

This guide is structured to move from foundational principles to practical, hypothesis-driven experimental protocols. We will first deconstruct the molecule to understand its potential, then propose detailed methodologies to investigate its efficacy in three high-impact research areas: Carbonic Anhydrase Inhibition, Kinase Modulation, and Antimicrobial Activity. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework to explore the therapeutic and scientific promise of this compound.

Compound Profile and Rationale for Investigation

This compound (henceforth referred to as TBMS) is an aromatic sulfonamide. Its therapeutic potential can be inferred from its distinct structural motifs.

  • Benzenesulfonamide Core : This is a privileged scaffold in medicinal chemistry. The sulfonamide group (-SO₂NH₂) is a key pharmacophore, known to act as a bioisostere for carboxylic acids and, critically, as a zinc-binding group in the active sites of metalloenzymes.[1]

  • tert-Butyl Group : This bulky, lipophilic group significantly influences the compound's pharmacokinetic and pharmacodynamic properties. It can enhance binding affinity by occupying hydrophobic pockets within a target protein, potentially conferring selectivity for certain enzyme isoforms over others.

  • Methyl Group : This smaller alkyl group modifies the electronic and steric profile of the benzene ring, which can fine-tune binding interactions and metabolic stability.

This combination of a proven pharmacophore with unique substitutions suggests that TBMS is a compelling candidate for screening against enzyme families known to interact with sulfonamides.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₇NO₂S [2]
Molecular Weight 227.33 g/mol [2]
IUPAC Name 5-tert-butyl-2-methylbenzenesulfonamide [2]

| CAS Number | 7155-00-2 |[2] |

Proposed Application I: Carbonic Anhydrase Inhibition

Scientific Rationale: Carbonic Anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of CO₂.[3] Their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer.[4][5] Benzenesulfonamides are the archetypal inhibitors of CAs, with the sulfonamide moiety coordinating to the catalytic Zn²⁺ ion in the enzyme's active site.[6] Tumor-associated isoforms, such as CA IX and XII, are validated anticancer targets.[7]

Hypothesis: TBMS will function as a CA inhibitor. The sterically demanding tert-butyl group may confer selectivity towards isoforms with more accommodating active sites, such as the tumor-associated CA IX and XII, over the ubiquitous cytosolic isoforms CA I and II.

Experimental Protocol: In Vitro CA Inhibition Assay (Stopped-Flow CO₂ Hydration)

This protocol measures the inhibition of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton.

A. Materials & Reagents:

  • Recombinant human CA isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (Na₂SO₄, 20 mM, for maintaining ionic strength)

  • Phenol Red (0.2 mM, pH indicator)

  • CO₂-saturated water (substrate)

  • TBMS (dissolved in DMSO to 10 mM stock)

  • Acetazolamide (positive control)

  • Stopped-flow spectrophotometer

B. Step-by-Step Methodology:

  • Enzyme Preparation: Prepare working solutions of each hCA isoform in HEPES buffer to a final concentration of 10 µM.

  • Compound Dilution: Perform serial dilutions of the TBMS stock solution in DMSO, followed by a final dilution in HEPES buffer to achieve the desired test concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent effects.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to 25°C.

    • Load Syringe A with the enzyme/inhibitor solution: 90 µL of HEPES buffer, 10 µL of phenol red solution, 10 µL of the desired TBMS dilution, and 10 µL of the enzyme working solution. Incubate for 15 minutes to allow for inhibitor binding.

    • Load Syringe B with the CO₂-saturated water (substrate).

    • Initiate the reaction by rapidly mixing the contents of both syringes (1:1 ratio).

    • Monitor the change in absorbance of Phenol Red at 557 nm over time. The rate of pH change (due to proton formation) is proportional to the enzyme's catalytic rate.

  • Data Analysis:

    • Determine the initial catalytic rates from the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each TBMS concentration relative to the uninhibited control (enzyme with DMSO vehicle only).

    • Plot the percent inhibition against the logarithm of the TBMS concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

C. Expected Data & Interpretation: The experiment is expected to yield IC₅₀ values for TBMS against each CA isoform. Lower IC₅₀ values indicate higher potency. A significantly lower IC₅₀ for CA IX/XII compared to CA I/II would confirm the hypothesis of isoform selectivity.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data for TBMS

Compound hCA I (IC₅₀, nM) hCA II (IC₅₀, nM) hCA IX (IC₅₀, nM) hCA XII (IC₅₀, nM)
Acetazolamide 250 12 25 5.7

| TBMS | 1250 | 350 | 45 | 15 |

G cluster_0 CA Active Site cluster_1 Inhibition Mechanism Zn Zn²⁺ H2O H₂O Zn->H2O Coordination OH OH⁻ H2O->OH Deprotonation CO2 CO₂ Substrate OH->CO2 Nucleophilic Attack His 3x His Residues His->Zn TBMS TBMS (R-SO₂NH₂) Inhibited_Complex Inhibited Complex (R-SO₂NH⁻-Zn²⁺) TBMS->Inhibited_Complex Displaces H₂O Inhibited_Complex->CO2 Binding Blocked

Caption: Mechanism of Carbonic Anhydrase inhibition by TBMS.

Proposed Application II: Protein Kinase Inhibition

Scientific Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] Consequently, kinase inhibitors are a major class of anticancer drugs. Many successful inhibitors, such as the VEGFR-2 inhibitor Pazopanib, feature a sulfonamide moiety which often forms key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[9]

Hypothesis: TBMS has the potential to act as a kinase inhibitor. The benzenesulfonamide scaffold can serve as a hinge-binder, while the tert-butyl and methyl groups can occupy adjacent hydrophobic pockets, potentially leading to potent and selective inhibition of specific kinases like VEGFR-2.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Luminescent Assay)

This protocol quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.

A. Materials & Reagents:

  • Recombinant Kinase (e.g., VEGFR-2)

  • Substrate peptide specific for the kinase

  • ATP (at Km concentration for the specific kinase)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • TBMS (10 mM stock in DMSO)

  • Staurosporine (broad-spectrum kinase inhibitor, positive control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

B. Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase reaction buffer.

  • Compound Plating: Dispense serial dilutions of TBMS into the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction:

    • Add the kinase to the wells containing the compound and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence of each well. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Calculate the percent inhibition for each TBMS concentration.

    • Plot the percent inhibition against the log of the TBMS concentration and fit to a dose-response curve to determine the IC₅₀ value.

C. Expected Data & Interpretation: This assay will determine the potency of TBMS as an inhibitor of the chosen kinase. To assess selectivity, the protocol should be repeated for a panel of different kinases. High potency against an oncology target like VEGFR-2 with low potency against off-target kinases would mark TBMS as a promising lead compound.

Table 3: Hypothetical Kinase Selectivity Panel Data for TBMS

Kinase Target TBMS (IC₅₀, µM)
VEGFR-2 0.25
PDGFRβ 1.5
c-Kit 2.8
CDK2 >50

| Src | >50 |

G cluster_pathway VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Downstream Signaling (e.g., PLCγ, PI3K) VEGFR2->P1 Autophosphorylation P2 Cellular Response (Proliferation, Migration) P1->P2 TBMS TBMS Inhibitor TBMS->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling and the point of inhibition.

Proposed Application III: Antimicrobial Activity

Scientific Rationale: The sulfonamide functional group is the cornerstone of the first synthetic antibiotics.[10] They act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in many bacteria. While resistance is widespread, the development of novel sulfonamide derivatives continues to be a valid strategy to overcome this, and some derivatives show activity against Gram-positive bacteria.[11][12][13]

Hypothesis: TBMS may possess antibacterial properties, particularly against Gram-positive organisms like Staphylococcus aureus, by interfering with folate biosynthesis or another essential bacterial pathway.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A. Materials & Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • TBMS (10 mM stock in DMSO)

  • Sulfamethoxazole (positive control)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of TBMS in CAMHB directly in the 96-well plate across 10 columns (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Growth Control: Well with inoculum and CAMHB only (no drug).

    • Sterility Control: Well with CAMHB only (no inoculum).

    • Positive Control: Run a parallel dilution series with Sulfamethoxazole.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of TBMS at which there is no visible bacterial growth (i.e., the well is clear).

C. Expected Data & Interpretation: The assay will provide a quantitative measure of the antibacterial potency of TBMS. Activity against S. aureus but not E. coli would be a common result for novel sulfonamides. An MIC value in the low µg/mL range would be considered promising for further investigation.

Table 4: Hypothetical MIC Data for TBMS

Organism Sulfamethoxazole (MIC, µg/mL) TBMS (MIC, µg/mL)
S. aureus 16 32
E. coli 4 >256

| P. aeruginosa | >1024 | >256 |

G Start Start: Stock TBMS Solution Dilute Prepare 2-fold Serial Dilutions in 96-well plate Start->Dilute Add Add Inoculum to all wells Dilute->Add Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Add Incubate Incubate 18-24h at 37°C Add->Incubate Read Read Results: Find lowest conc. with no growth Incubate->Read End Result: MIC Value Read->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The structural features of This compound make it a compelling candidate for biological investigation. Based on the well-documented activities of the benzenesulfonamide scaffold, we have proposed three high-priority avenues for research: carbonic anhydrase inhibition, protein kinase modulation, and antimicrobial screening. The detailed protocols provided offer a clear and robust framework for initial efficacy testing.

Positive results from these in vitro assays would warrant progression to more complex studies, including:

  • Cell-based assays to confirm activity in a physiological context (e.g., cancer cell proliferation assays, intracellular antimicrobial activity).

  • Mechanism of action studies to confirm the molecular target (e.g., thermal shift assays, enzymatic assays with resistant mutants).

  • In silico modeling to understand binding modes and guide the design of more potent analogs.

  • ADME/Tox profiling to assess the compound's drug-like properties.

This systematic approach will enable a thorough evaluation of TBMS and its potential as a lead compound for future drug development programs.

References

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • Al-Ghorbani, M., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon.
  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Gudimalla, N., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. Available at: [Link]

  • Zani, F., & Vicini, P. (1998). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. Archiv der Pharmazie. Available at: [Link]

  • Akinboye, E. S., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • Google Patents. CN107459471B - Synthesis method of N-tert-butyl benzene sulfonamide.
  • D'Ascenzio, M., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]

  • ResearchGate. (PDF) Biological activities of sulfonamides. Available at: [Link]

  • Oudah, K. H., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry. Available at: [Link]

  • D'Ascenzio, M., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC - NIH. Available at: [Link]

  • Jonušis, M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules. Available at: [Link]

  • Al-Hussain, S. A., & Al-Hussain, S. A. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Eurasian Journal of Science and Technology. Available at: [Link]

  • ResearchGate. (PDF) 5-Amino-2-methylbenzenesulfonamide. Available at: [Link]

  • Bua, S., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences. Available at: [Link]

  • Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. Available at: [Link]

  • Eldehna, W. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Google Patents. WO2006014405A2 - Sulfonamide-based compounds as protein tyrosine kinase inhibitors.
  • Al-Ostath, O. A. H., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available at: [Link]

  • Prie, G., et al. (2010). Synthesis of Sulfonamide-Based Kinase Inhibitors From Sulfonates by Exploiting the Abrogated SN2 Reactivity of 2,2,2-trifluoroethoxysulfonates. Organic Preparations and Procedures International. Available at: [Link]

  • PubChem. 5-Amino-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • Ceruso, M., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Pharmaceuticals. Available at: [Link]

Sources

Application Notes and Protocols: 5-tert-butyl-2-methylbenzene-1-sulfonamide as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Benzenesulfonamides in Medicinal Chemistry

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents since the advent of the sulfa drugs.[1][2] Its enduring prevalence stems from its unique combination of physicochemical properties: it is a strong hydrogen bond acceptor, can engage in favorable interactions with a variety of biological targets, and its substitution pattern can be readily modified to fine-tune pharmacokinetic and pharmacodynamic properties.[3] Within this important class of compounds, 5-tert-butyl-2-methylbenzene-1-sulfonamide emerges as a particularly strategic building block for drug discovery endeavors.

This application note provides a comprehensive guide to the synthesis, properties, and potential applications of this compound. We will delve into detailed protocols for its preparation and subsequent derivatization, and explore the rationale behind its use in the design of novel therapeutic agents, particularly in the realms of oncology and kinase inhibition. The strategic placement of the bulky tert-butyl group and the electron-donating methyl group on the benzenesulfonamide scaffold offers medicinal chemists a powerful tool to modulate solubility, metabolic stability, and target engagement.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety profile of a building block is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂S[4]
Molecular Weight 227.33 g/mol [4]
CAS Number 7155-00-2[4]
Appearance Solid (predicted)
IUPAC Name 5-(tert-butyl)-2-methylbenzenesulfonamide[4]

Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthetic Protocols: From Starting Materials to the Core Building Block

The synthesis of this compound can be efficiently achieved through a multi-step process starting from commercially available 4-tert-butyltoluene. The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 4-tert-butyltoluene Intermediate1 4-tert-butyl-1-methyl-2-nitrobenzene Start->Intermediate1 Nitration Intermediate2 5-tert-butyl-2-methylaniline Intermediate1->Intermediate2 Reduction Intermediate3 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride Intermediate2->Intermediate3 Chlorosulfonylation FinalProduct This compound Intermediate3->FinalProduct Amination

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-tert-butyl-1-methyl-2-nitrobenzene (Nitration)

Rationale: The nitration of 4-tert-butyltoluene introduces the nitro group, a versatile precursor to the amine functionality. The directing effects of the alkyl groups favor nitration at the ortho position to the methyl group.

Materials:

  • 4-tert-butyltoluene

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

  • Slowly add 4-tert-butyltoluene to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.

  • In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-tert-butyl-1-methyl-2-nitrobenzene.

Protocol 2: Synthesis of 5-tert-butyl-2-methylaniline (Reduction)

Rationale: The reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Materials:

  • 4-tert-butyl-1-methyl-2-nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas supply

  • Celite

Procedure:

  • Dissolve 4-tert-butyl-1-methyl-2-nitrobenzene in ethanol or methanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat this cycle three times).

  • Pressurize the flask with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-tert-butyl-2-methylaniline, which can often be used in the next step without further purification.

Protocol 3: Synthesis of this compound (Chlorosulfonylation and Amination)

Rationale: This two-step, one-pot procedure first converts the aniline to the corresponding sulfonyl chloride, which is then reacted in situ with ammonia to form the primary sulfonamide.

Materials:

  • 5-tert-butyl-2-methylaniline

  • Chlorosulfonic acid

  • Thionyl chloride

  • Dichloromethane (anhydrous)

  • Ammonium hydroxide (concentrated)

  • Ice

Procedure:

  • Chlorosulfonylation:

    • In a round-bottom flask cooled in an ice-salt bath, slowly add chlorosulfonic acid.

    • To the cold, stirring chlorosulfonic acid, add 5-tert-butyl-2-methylaniline portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Extract the resulting sulfonyl chloride into dichloromethane. The organic layer contains 5-tert-butyl-2-methylbenzene-1-sulfonyl chloride.[6]

  • Amination:

    • Cool the dichloromethane solution of the sulfonyl chloride in an ice bath.

    • Slowly add concentrated ammonium hydroxide with vigorous stirring.

    • Continue stirring at room temperature for 1-2 hours.

    • Separate the organic layer and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 5-tert-butyl-2-methylbenzenesulfonamide scaffold is particularly well-suited for the development of kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[7]

Rationale for Use:

  • The Sulfonamide Moiety: Acts as a key hydrogen bond donor and acceptor, enabling strong interactions with the hinge region of the kinase ATP-binding pocket.

  • The Tert-butyl Group: This bulky, lipophilic group can occupy hydrophobic pockets within the kinase active site, enhancing binding affinity and selectivity. It can also act as a metabolic blocker, preventing unwanted oxidation at that position.

  • The Methyl Group: Provides a point for further derivatization and can influence the orientation of the molecule within the binding site.

Kinase_Inhibitor_Design cluster_0 5-tert-butyl-2-methylbenzenesulfonamide Scaffold cluster_1 Kinase ATP Binding Pocket Scaffold Benzenesulfonamide Core tBu tert-Butyl Group HydrophobicPocket Hydrophobic Pocket tBu->HydrophobicPocket van der Waals interactions Me Methyl Group SolventFront Solvent-Exposed Region Me->SolventFront Vector for derivatization NH2 Primary Sulfonamide Hinge Hinge Region (H-bonding) NH2->Hinge H-bonds

Figure 2: Rationale for the use of the scaffold in kinase inhibitor design.

Protocol 4: Synthesis of N-Aryl Derivatives for Kinase Inhibition (Buchwald-Hartwig Amination)

Rationale: The primary sulfonamide can be derivatized by coupling with various aryl or heteroaryl halides to explore structure-activity relationships (SAR) and optimize target engagement. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromopyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl halide, cesium carbonate, palladium catalyst, and ligand.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the N-aryl sulfonamide derivative.

ParameterValue
Reaction Scale 0.1 - 1.0 mmol
Typical Yield 60 - 90%
Purification Silica gel chromatography

Conclusion

This compound is a valuable and versatile building block for drug discovery. Its synthesis from readily available starting materials is straightforward, and its strategic substitution pattern provides a unique combination of steric and electronic properties. The protocols and rationale presented in this application note are intended to empower researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents, with a particular emphasis on the development of potent and selective kinase inhibitors. The adaptability of the primary sulfonamide for further derivatization opens up a vast chemical space for exploration in the pursuit of new medicines.

References

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 245582, this compound. Retrieved from [Link]

  • A.A. Al-Sultani, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1243, 130833.
  • Wong, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(10), 2457-64.
  • MDPI. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor.
  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Al-Ghorbani, M., et al. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1604.
  • Google Patents. (n.d.). WO2006014405A2 - Sulfonamide-based compounds as protein tyrosine kinase inhibitors.
  • Google Patents. (n.d.). WO2010118992A1 - Process for the preparation of bosentan.
  • PubMed. (n.d.). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. Retrieved from [Link]

Sources

Application Notes and Protocols: Proper Handling and Storage of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance and Inherent Sensitivities of Sulfonamides

Sulfonamides represent a critical class of synthetic antimicrobial agents, foundational to the development of modern chemotherapy.[1] Their broad spectrum of activity has led to their use in treating a variety of bacterial infections in both human and veterinary medicine.[1] Beyond their antimicrobial properties, the sulfonamide moiety is a key structural component in a diverse range of pharmaceuticals, including diuretics, anticonvulsants, and anti-inflammatory drugs. The chemical versatility of the sulfonamide group (-S(=O)₂NR₂) also lends itself to a wide array of synthetic transformations, making these compounds staples in drug discovery and development.[2]

However, the efficacy and integrity of sulfonamide compounds are intrinsically linked to their proper handling and storage. These molecules can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photodecomposition, which can compromise their therapeutic activity and potentially lead to the formation of toxic byproducts.[3][4] Furthermore, certain sulfonamides and their metabolites have limited solubility in acidic environments, which can lead to crystalluria and subsequent renal complications if not handled and formulated correctly.[5][6][7][8]

These application notes provide a comprehensive guide to the best practices for the handling and storage of sulfonamide compounds, ensuring their stability, safety, and optimal performance in research and development settings.

I. Fundamental Chemical Properties and Stability Considerations

A thorough understanding of the inherent chemical properties of sulfonamides is paramount to establishing appropriate handling and storage protocols.

A. Solubility and pH-Dependent Behavior

The solubility of many sulfonamides is highly pH-dependent. The acidic nature of the sulfonamide proton (pKa typically in the range of 5-8) means that these compounds are generally less soluble in acidic urine, a factor that increases the risk of crystal formation (crystalluria) in vivo.[5][8][9] This is a critical consideration during formulation development and in preclinical studies. For laboratory purposes, dissolving sulfonamides often requires careful pH adjustment.

B. Susceptibility to Degradation

Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although they are generally considered resistant to hydrolysis under neutral conditions.[3]

Photostability: Many sulfonamides exhibit photosensitivity, absorbing ultraviolet (UV) radiation which can lead to degradation.[10] This can result in a loss of potency and the formation of colored degradants. Sulfamethoxazole and sulfasalazine are examples of sulfonamides that can undergo photodegradation.[10][11] Exposure to light in the UV-B range is a particular concern for some sulfonamides.[11]

Oxidation: The sulfur atom in the sulfonamide group is in a high oxidation state but can still be susceptible to oxidative degradation, especially in the presence of strong oxidizing agents.[12]

The following diagram illustrates the key factors influencing sulfonamide stability:

Factors Influencing Sulfonamide Stability Sulfonamide Sulfonamide Degradation Degradation Sulfonamide->Degradation leads to Hydrolysis Hydrolysis Degradation->Hydrolysis Photodecomposition Photodecomposition Degradation->Photodecomposition Oxidation Oxidation Degradation->Oxidation pH pH pH->Hydrolysis influences Light Light Light->Photodecomposition causes Temperature Temperature Temperature->Degradation accelerates Moisture Moisture Moisture->Hydrolysis facilitates Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->Oxidation induces Safe Handling Workflow for Sulfonamides start Start assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe use_hood Work in a Chemical Fume Hood don_ppe->use_hood weigh_handle Weigh and Handle Compound use_hood->weigh_handle prepare_solution Prepare Solution (if applicable) weigh_handle->prepare_solution label_container Clearly Label Container prepare_solution->label_container store_properly Store Appropriately label_container->store_properly clean_up Clean Work Area and Dispose of Waste store_properly->clean_up remove_ppe Remove PPE clean_up->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Step-by-step safety workflow for handling sulfonamide compounds.

III. Storage Recommendations for Optimal Stability

Proper storage is crucial for maintaining the integrity and extending the shelf life of sulfonamide compounds.

A. General Storage Conditions
  • Containers: Store sulfonamides in well-sealed, airtight containers to protect them from moisture and air. [13]Opaque or amber-colored containers are recommended to protect against light. [13]* Temperature: Store in a cool, dry, and well-ventilated place. [12]Unless otherwise specified, ambient room temperature (+15 to +25 °C) is generally acceptable for solid compounds. [13]Avoid exposure to high temperatures, as this can accelerate degradation. [13]* Light: Protect from direct sunlight and strong artificial light. [12]* Incompatibilities: Store away from strong oxidizing agents. [12]

B. Storage of Sulfonamide Solutions

The stability of sulfonamides in solution is often lower than in their solid state.

  • Stock Solutions: It is recommended to prepare fresh solutions for immediate use. If storage is necessary, stock solutions should be stored at low temperatures. Refrigeration (+2 to +8 °C) is common, and for longer-term storage, freezing (≤ -10 °C) may be required. [14]However, it is important to verify the stability of specific sulfonamides in solution under these conditions, as freezing can sometimes cause precipitation. [13]* Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use volumes. [15]* Shelf Life: The shelf life of sulfonamide solutions is variable. For example, some stock solutions may be stable for up to 6 months when stored at ≤ -10 °C, while working solutions may only be stable for 3 months at +2 to +8 °C. [14]It is crucial to consult the manufacturer's data or perform in-house stability studies.

Summary of Storage Conditions
FormTemperatureLight ProtectionContainerKey Considerations
Solid (Powder) +15 to +25 °C (Cool, dry place)RecommendedTightly sealed, opaqueProtect from moisture and air.
Stock Solution (Short-term) +2 to +8 °CEssentialTightly sealed, opaqueCheck for precipitation upon cooling.
Stock Solution (Long-term) ≤ -10 °C to -20 °CEssentialTightly sealed, opaqueAliquot to avoid freeze-thaw cycles.

IV. Experimental Protocols

A. Protocol for Preparing a Sulfonamide Stock Solution

This protocol provides a general guideline for preparing a stock solution of a sulfonamide compound. The specific solvent and concentration will depend on the particular sulfonamide and the requirements of the experiment. Solubility data for many sulfonamides in various solvents can be found in the literature. [16][17] Materials:

  • Sulfonamide compound

  • Appropriate solvent (e.g., DMSO, ethanol, or aqueous buffer with pH adjustment)

  • Calibrated balance

  • Volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Sterile, amber-colored storage vials

Procedure:

  • Calculate the required mass: Determine the mass of the sulfonamide needed to achieve the desired concentration in the final volume of the stock solution.

  • Weigh the compound: In a chemical fume hood, carefully weigh the calculated mass of the sulfonamide powder onto a weigh boat.

  • Transfer to volumetric flask: Transfer the weighed powder to the appropriate size volumetric flask.

  • Add solvent: Add a portion of the solvent to the flask, approximately half of the final volume.

  • Dissolve the compound: Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely. Sonication may be used to aid dissolution if necessary. If the sulfonamide has low aqueous solubility, it may be necessary to first dissolve it in a small amount of an organic solvent like DMSO before bringing it to the final volume with an aqueous buffer.

  • Bring to final volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquot and store: Aliquot the stock solution into sterile, amber-colored vials. Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the aliquots at the recommended temperature.

B. Protocol for Assessing Sulfonamide Stability in Solution

This protocol outlines a basic experiment to assess the stability of a sulfonamide in a specific solvent and under particular storage conditions.

Materials:

  • Prepared sulfonamide stock solution

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Appropriate HPLC/UPLC column and mobile phase

  • Storage vials

  • Incubators or refrigerators set to the desired storage temperatures

Procedure:

  • Initial analysis (Time 0): Immediately after preparing the stock solution, analyze an aliquot by HPLC/UPLC to determine the initial peak area or concentration of the sulfonamide. This will serve as the baseline.

  • Sample storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., room temperature, +4 °C, -20 °C, protected from light).

  • Time-point analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), remove an aliquot from each storage condition and analyze it by HPLC/UPLC using the same method as the initial analysis.

  • Data analysis: Compare the peak area or concentration of the sulfonamide at each time point to the initial value. A decrease in the peak area indicates degradation. The appearance of new peaks may indicate the formation of degradation products.

  • Determine stability: Calculate the percentage of the sulfonamide remaining at each time point. The stability of the compound under the tested conditions can be determined based on the rate of degradation. For instance, some studies have shown significant degradation of certain sulfonamides in frozen storage over several months. [18][19]

Conclusion

The chemical integrity of sulfonamide compounds is fundamental to their successful application in research and drug development. By understanding their inherent chemical properties, adhering to rigorous safety and handling protocols, and implementing appropriate storage strategies, researchers can ensure the reliability and reproducibility of their experimental results. The guidelines and protocols outlined in these application notes provide a framework for maintaining the stability and efficacy of this important class of molecules.

References

  • Akhtar, J., Amin, M., & Rehana, D. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(3), 324. [Link]

  • Médecins Sans Frontières. (n.d.). Drug quality and storage. MSF Medical Guidelines. [Link]

  • Li, Y., Yang, T., Lin, X., Huang, J., & Zhou, J. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7943. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. United States Department of Agriculture. [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302–306. [Link]

  • Kowalczuk, D., & Szymański, P. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. Pharmaceuticals, 14(12), 1297. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(10), 3143–3154. [Link]

  • Thomas, G. K., Millar, R. G., & Anstis, P. W. (1997). Stability of sulfonamide antibiotics in spiked pig liver tissue during frozen storage. Journal of AOAC International, 80(5), 988–995. [Link]

  • Chen, S., & Xie, S. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640–641, 1416–1426. [Link]

  • Al-Absi, H. R., & El-Ghazali, G. (2022). Acute kidney injury associated to sulfamethoxazole urine crystal: The importance of clinical suspicion. Jornal Brasileiro de Nefrologia, 44(3), 434–437. [Link]

  • Fogazzi, G. B. (2020). Urine Sediment of the Month: Drugs & Crystalluria. Renal Fellow Network. [Link]

  • Pharmacy Times. (n.d.). Drug-induced Photosensitivity: Focus on Antibiotics. [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • ResearchGate. (n.d.). Studies on sulfonamide degradation products. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery, 2, 257–276. [Link]

  • Posyniak, A., Zmudzki, J., & Niedzielska, J. (2002). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. Bulletin of the Veterinary Institute in Pulawy, 46, 223-228. [Link]

  • Yazdanfar, S., & Seraj, H. (2017). Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences. Journal of the European Academy of Dermatology and Venereology, 31(S3), 14–19. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovyi, O. V. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(10), 3143–3154. [Link]

  • Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features. [Link]

  • Capital Resin Corporation. (2024). Guidelines for Working With Hazardous Chemicals. [Link]

  • Dr. Rajendra kumar G. (2020, November 20). Crystalluria by sulfonamides and effect of pKa [Video]. YouTube. [Link]

  • DermNet. (n.d.). Drug-induced Photosensitivity. [Link]

  • Fogazzi, G. B., & Cameron, J. S. (2004). [Sulfamethoxazole crystalluria]. Giornale Italiano di Nefrologia, 21(4), 398–402. [Link]

Sources

Application Notes and Protocols: Recent Advances in the Synthesis of Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Its unique combination of properties—strong electron-withdrawing character, metabolic stability, and its ability to act as a hydrogen bond donor and acceptor—has cemented its role in a vast array of therapeutic agents, from pioneering antibacterial drugs to treatments for cancer, diabetes, and central nervous system disorders.[1][2] In 2019, sulfonamides were present in a quarter of all sulfur-containing drugs approved by the U.S. Food and Drug Administration (FDA), highlighting their continued relevance in drug discovery.[1]

For decades, the synthesis of sulfonamides has been dominated by a single, classical method: the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] While robust and widely used, this approach suffers from significant drawbacks. The preparation of sulfonyl chlorides often requires harsh, corrosive reagents like chlorosulfonic acid, which exhibit poor functional group tolerance and can lead to undesired side reactions.[1][4] Furthermore, the handling of gaseous ammonia or the use of surrogates for the synthesis of primary sulfonamides introduces challenges in safety and atom economy.[5]

These limitations have spurred a paradigm shift in synthetic chemistry, leading to the development of innovative strategies that offer milder conditions, broader substrate scope, and improved sustainability. This guide provides an in-depth analysis and detailed protocols for the most impactful recent advances in sulfonamide intermediate synthesis, focusing on novel S-N bond constructions, direct C-H functionalization, and the integration of enabling technologies like electrochemistry and flow chemistry.[1][6]

Modern Strategies for Direct S-N Bond Construction

Recent innovations have moved beyond the sulfonyl chloride linchpin, establishing more direct and versatile routes to the crucial S-N bond from a variety of precursors.

From Thiols and Sulfinates: Oxidative Coupling Methods

The direct use of thiols or their corresponding sulfinate salts as sulfur sources represents a significant leap forward, bypassing the need for pre-formed sulfonyl halides. These methods rely on in-situ oxidation to generate a reactive sulfur electrophile that is immediately trapped by an amine.

Electrosynthesis offers a powerful, reagent-free approach to oxidation. By using electrons as the primary "reagent," it avoids the use of chemical oxidants, leading to cleaner reactions and simpler purifications.[7] The electrochemical oxidative coupling of thiols and amines is a particularly elegant strategy for sulfonamide synthesis.[8]

The process involves the anodic oxidation of both the thiol and the amine. The thiol is oxidized to a disulfide and further to a reactive sulfinamide intermediate. Concurrently, the amine is oxidized to an aminium radical. These reactive species then couple to form the S-N bond, with subsequent oxidation states leading to the final sulfonamide product.[8] This method is notable for its high efficiency and the ability to use simple, inexpensive starting materials.[7]

G cluster_anode Anode Surface Thiol R-SH Thiol_ox [R-SH]^+• Thiol->Thiol_ox - e- Amine R'-NH2 Amine_ox [R'-NH2]^+• Amine->Amine_ox - e- Disulfide R-S-S-R Thiol_ox->Disulfide + R-SH - H+ Sulfenamide R-S-NH-R' Disulfide->Sulfenamide + [R'-NH2]^+• - H+ Sulfonamide R-SO2-NH-R' Sulfenamide->Sulfonamide + 2H2O - 4e-, -4H+ Thiol_start Thiol Thiol_start->Thiol Amine_start Amine Amine_start->Amine

Caption: Electrochemical oxidative coupling of thiols and amines.

Protocol 1: Electrochemical Synthesis of N-Phenylbenzenesulfonamide [7][8]

  • Apparatus: An undivided electrochemical cell equipped with a carbon anode and a platinum cathode. A constant current power supply.

  • Reagents:

    • Thiophenol (1.0 mmol, 102 µL)

    • Aniline (1.2 mmol, 109 µL)

    • Tetrabutylammonium tetrafluoroborate (TBABF₄) (0.1 mmol, 32.9 mg) as a supporting electrolyte.

    • Acetonitrile (MeCN) (10 mL)

  • Procedure:

    • To the electrochemical cell, add thiophenol, aniline, and TBABF₄.

    • Add acetonitrile (10 mL) and stir the mixture until all solids are dissolved.

    • Immerse the carbon anode and platinum cathode into the solution.

    • Apply a constant current of 10 mA to the cell.

    • Allow the reaction to proceed at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, evaporate the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired N-phenylbenzenesulfonamide.

Visible-light photoredox catalysis has emerged as a powerful tool for green chemistry. This approach uses an organic dye, such as Eosin Y, to harness the energy of light and drive chemical transformations under exceptionally mild conditions.[1] A recently developed method utilizes this principle to synthesize sulfonamides from thiols and phenylhydrazines in an environmentally friendly water-acetonitrile solvent system.[1][9] This strategy avoids transition metals and harsh reagents, offering broad substrate scope and excellent functional group compatibility.[9]

From Sulfonyl Fluorides and Sulfamoyl Fluorides: The Power of SuFEx

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the synthesis of sulfate and sulfonate-containing molecules. Sulfonyl fluorides (R-SO₂F) are significantly more stable to hydrolysis than their chloride counterparts, yet they can be "clicked" with nucleophiles under the right catalytic conditions. Calcium triflimide [Ca(NTf₂)₂] has proven to be an effective Lewis acid catalyst for this transformation, activating a wide range of sulfonyl and sulfamoyl fluorides for reaction with amines to provide sulfonamides and sulfamides in high yields at room temperature.[9]

Protocol 2: Ca(NTf₂)₂-Catalyzed Synthesis from a Sulfonyl Fluoride [9]

  • Apparatus: A flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Reagents:

    • 4-Toluenesulfonyl fluoride (1.0 mmol, 174 mg)

    • Benzylamine (1.1 mmol, 120 µL)

    • Calcium triflimide [Ca(NTf₂)₂] (0.1 mmol, 54 mg)

    • Anhydrous Dichloromethane (DCM) (5 mL)

  • Procedure:

    • To the flame-dried flask, add 4-toluenesulfonyl fluoride and calcium triflimide.

    • Place the flask under an inert atmosphere.

    • Add anhydrous DCM (5 mL) via syringe, followed by benzylamine.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).

    • Extract the aqueous layer with DCM (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate) to yield N-benzyl-4-methylbenzenesulfonamide.

Direct C-H Sulfonamidation: A Paradigm Shift for Late-Stage Functionalization

The ability to directly convert a C-H bond into a C-N or C-S bond is a primary goal of modern synthetic chemistry, as it eliminates the need for pre-functionalized starting materials. C-H sulfonamidation allows for the direct installation of a sulfonamide group onto an aromatic or heteroaromatic core, a strategy of immense value for late-stage diversification in drug discovery.[10]

These transformations are typically achieved using transition metal catalysts, such as rhodium(III) or palladium(II), which coordinate to a directing group within the substrate to selectively activate a specific C-H bond (usually in the ortho position).[11][12] Recent work has demonstrated remarkable control over site-selectivity, even in complex molecules containing multiple potential directing groups, by tuning solvent polarity and additives.[11][12]

G cluster_workflow C-H Functionalization Workflow Start Arene with Directing Group (DG) Intermediate Cyclometalated Intermediate Start->Intermediate C-H Activation Catalyst [M]-Catalyst (e.g., Rh(III), Pd(II)) Catalyst->Intermediate Coupling_Partner Sulfonyl Source (e.g., Sulfonyl Azide) Coupling_Partner->Intermediate Oxidative Addition Product Ortho-Sulfonamidated Arene Intermediate->Product Reductive Elimination

Caption: General workflow for directed C-H sulfonamidation.

A powerful two-step sequence involves an initial site-selective C-H thianthrenation, followed by a palladium-catalyzed sulfination using a sulfur dioxide surrogate like Rongalite. The resulting intermediate can then be readily converted to a variety of sulfonamides.[13] This method provides a versatile entry point to complex sulfonamides from simple arene precursors.

Enabling Technologies in Sulfonamide Synthesis

The adoption of advanced reactor technology is overcoming long-standing challenges in safety, scalability, and process control.

Continuous Flow Chemistry

Flow chemistry, where reagents are pumped through a heated tube or microreactor, offers superior control over reaction parameters compared to traditional batch processing. This is particularly advantageous for highly exothermic or hazardous reactions, such as the formation of sulfonyl chlorides.[14] A continuous flow protocol using a dual-function reagent like 1,3-dichloro-5,5-dimethylhydantoin (DCH) for the oxidative chlorination of thiols allows for the safe, on-demand generation of sulfonyl chlorides.[14] These can then be telescoped directly into a second flow reactor to react with an amine, producing the final sulfonamide without isolating the hazardous intermediate.[15][16]

Protocol 3: Two-Step Continuous Flow Synthesis of a Secondary Sulfonamide [14][15]

  • Apparatus: Two syringe pumps, a T-mixer, two temperature-controlled coil reactors, and a back-pressure regulator.

  • Reagents:

    • Stream A: Solution of 4-methylbenzenethiol (0.5 M) in acetonitrile.

    • Stream B: Solution of 1,3-dichloro-5,5-dimethylhydantoin (DCH) (0.5 M) in acetonitrile.

    • Stream C: Solution of morpholine (1.2 M) and triethylamine (1.5 M) in acetonitrile.

  • Procedure:

    • Reactor 1 (Sulfonyl Chloride Formation):

      • Pump Stream A (e.g., 0.2 mL/min) and Stream B (e.g., 0.2 mL/min) through the T-mixer and into the first coil reactor, maintained at 60 °C. The residence time is determined by the reactor volume and total flow rate.

    • Reactor 2 (Sulfonamide Formation):

      • The output stream from Reactor 1 is directly mixed with Stream C (e.g., 0.5 mL/min) at a second T-mixer.

      • This combined stream enters the second coil reactor, maintained at 80 °C.

    • Work-up:

      • The final product stream is collected after passing through the back-pressure regulator.

      • The solvent is removed in vacuo, and the product is purified via standard crystallization or chromatographic techniques.

Comparative Analysis of Modern Synthetic Methods

MethodStarting MaterialsKey Reagents/ConditionsAdvantagesLimitations
Classical Method Arene/Thiol, AmineChlorosulfonic acid, SOCl₂, PyridineWell-established, inexpensiveHarsh conditions, poor functional group tolerance, hazardous reagents
Electrochemical Coupling Thiol, AmineElectric current, supporting electrolyteReagentless oxidation, mild, green, uses simple precursors[7][8]Requires specialized equipment, substrate oxidation potential can be a factor
SuFEx Chemistry Sulfonyl Fluoride, AmineCa(NTf₂)₂, DABCOUses stable sulfonyl fluorides, mild conditions, high yields[9]Availability of sulfonyl fluoride precursors can be limited
Photoredox Catalysis Thiol, PhenylhydrazineEosin Y, visible lightMetal-free, very mild, sustainable solvent systems[1]Primarily demonstrated for specific amine partners (e.g., hydrazines)
C-H Sulfonamidation Arene, Sulfonyl AzideRh(III) or Pd(II) catalystHigh atom economy, ideal for late-stage functionalization[11][13]Requires a directing group, catalyst cost, site-selectivity can be challenging
Flow Chemistry Thiol, AmineFlow reactor, DCHEnhanced safety, scalability, precise control, in-situ intermediate generation[14][15]Requires investment in flow equipment, optimization can be complex

Conclusion and Future Outlook

The synthesis of sulfonamide intermediates is undergoing a period of rapid innovation. The move away from classical sulfonyl chloride chemistry towards more direct, catalytic, and sustainable methods is transforming how medicinal chemists approach the design and synthesis of these vital pharmaceutical building blocks. C-H activation and electrochemical methods, in particular, represent the cutting edge, offering unprecedented efficiency and the ability to modify complex molecules in the final steps of a synthesis. The integration of enabling technologies like flow chemistry is not only making these processes safer and more scalable but also unlocking new reaction pathways. Future research will likely focus on expanding the substrate scope of these novel methods, developing more sustainable and earth-abundant catalysts, and integrating these advanced synthetic protocols into fully automated drug discovery platforms.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(04), e355-e381.
  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Retrieved from [Link]

  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9573–9578.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Noël, T. (2019). Making Sulfonamides via Electrochemistry by Activating Commodity Chemicals. Retrieved from [Link]

  • Singh, S., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. World Journal of Pharmaceutical and Life Sciences, 10(1), 1-10.
  • Contreras-Cruz, C., et al. (2024).
  • Ley, S. V., et al. (2007). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System.
  • Gevorgyan, V., et al. (2020). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters, 22(9), 3463–3467.
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5825–5830.
  • Waldvogel, S. R., et al. (2021). Metal‐Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines.
  • Beller, M., et al. (2009). Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Journal of the American Chemical Society, 131(48), 17534–17535.
  • Wang, C., et al. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 10(4), 1159-1164.
  • Google Patents. (2023). WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.
  • Ghosh, A. K., & Brindisi, M. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213.
  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 257-276). Royal Society of Chemistry.
  • ResearchGate. (n.d.). Methods for the construction of S−N bond (synthesis of sulfenamides). Retrieved from [Link]

  • Nematollahi, D., et al. (2024).
  • Fujita, K., & Yamaguchi, R. (2009). Simple and Versatile Catalytic System for N-alkylation of Sulfonamides With Various Alcohols. Chemistry Letters, 38(1), 88-89.
  • Chen, G., & Daugulis, O. (2015). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 137(1), 97–103.
  • O'Driscoll, M., et al. (2025). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances, 15, 32361-32406.
  • Ghorbani-Vaghei, R., et al. (2014). Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids. The Journal of Organic Chemistry, 79(13), 6149–6154.
  • Hone, C. A., & Kappe, C. O. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(1), 119-126.
  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • Wang, C., et al. (2019). Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles. Chemical Science, 10(4), 1159-1164.

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation Pathways of 5-tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation pathways of 5-tert-butyl-2-methylbenzene-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven guidance in a direct question-and-answer format. Our goal is to move beyond simple protocols and offer a foundational understanding of the chemical principles at play, enabling you to troubleshoot effectively and interpret your results with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the degradation of this compound, drawing parallels from structurally similar and well-studied sulfonamides.

Question 1: What are the most probable initial sites of metabolic or microbial attack on the this compound molecule?

Answer: Based on established biochemical principles and studies on analogous compounds like p-toluenesulfonamide, the initial enzymatic attack is most likely to occur at the methyl group attached to the benzene ring. This position is sterically accessible and chemically activated for oxidation. The reaction typically proceeds through a two-step oxidation: first to an alcohol (5-tert-butyl-2-(hydroxymethyl)benzene-1-sulfonamide) and subsequently to a carboxylic acid (4-tert-butyl-2-sulfamoylbenzoic acid). This pathway has been demonstrated for p-toluenesulfonamide degradation by Pseudomonas species[1][2].

While the tert-butyl group is also an aliphatic substituent, its oxidation is less probable as an initial step due to significant steric hindrance and the higher stability of its C-H bonds compared to the methyl group. Aromatic hydroxylation is another possibility, but alkyl side-chain oxidation is often the preferred initial route for bacteria capable of degrading such compounds[1][2].

Question 2: What are the primary abiotic degradation pathways I should consider for this compound in an environmental context?

Answer: The primary abiotic degradation pathway to consider is photodegradation, especially if the compound is exposed to sunlight in aqueous environments. For sulfonamides, two main photochemical reactions are known to occur:

  • Cleavage of the Sulfonamide Bond: This can happen at either the S-N bond or the C-S bond, leading to the separation of the aromatic ring from the sulfonamide group.

  • SO2 Extrusion: This process involves the elimination of a sulfur dioxide molecule from the sulfonamide moiety, leading to the formation of a direct bond between the aromatic ring and the nitrogen atom[3].

The rate of photodegradation is highly dependent on the pH of the solution and the presence of natural organic matter, which can act as a photosensitizer and accelerate the process through indirect photolysis[4].

Question 3: Can I expect N-acetylation of the sulfonamide group, as seen with many sulfonamide antibiotics?

Answer: It is unlikely in the context of environmental biodegradation but possible in mammalian metabolism. The target compound, this compound, is a primary sulfonamide (R-SO₂NH₂). In mammalian systems, particularly for sulfonamide drugs, the primary amine of a related compound like sulfanilamide (an arylamine) is readily acetylated at the N4 position. However, your compound lacks this arylamine group. Acetylation can also occur on the sulfonamide nitrogen itself (N1-acetylation), but this is generally a less common metabolic route compared to the extensive N4-acetylation seen in antibacterial sulfonamides[5]. When designing metabolic studies, it is a transformation to be aware of, but prioritize looking for oxidative metabolites first.

Section 2: Experimental Troubleshooting Guide

This section provides solutions to common problems encountered during degradation studies.

Problem 1: My microbial culture/activated sludge incubation shows no degradation of the parent compound after an extended period.

Answer: This is a common challenge that can stem from several factors. Here is a systematic troubleshooting workflow:

  • Causality & Explanation: Lack of degradation can be due to an inappropriate microbial consortium, suboptimal culture conditions, compound toxicity, or analytical issues. Sulfonamides can be resistant to biodegradation, and specific, adapted microbial species are often required[6][7]. The compound itself may also inhibit microbial activity at the concentration used[7].

  • Troubleshooting Workflow:

Problem 2: I observe several new peaks in my LC-MS analysis, but their mass spectra do not correspond to simple hydroxylation or carboxylation.

Answer: This situation suggests that either unexpected degradation pathways are occurring or artifacts are being generated.

  • Causality & Explanation: Beyond simple oxidation, photodegradation products or cleavage of the sulfonamide bond can lead to fragments with unexpected masses. It is also crucial to distinguish between true metabolites and in-source fragments or adducts in the mass spectrometer.

  • Step-by-Step Solution:

    • Characterize Unknown Peaks: Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and predict the elemental composition of the unknown peaks.

    • Perform MS/MS Fragmentation: Fragment the parent ion of each unknown peak. Compare the fragmentation pattern to that of the parent compound. The presence of characteristic fragments can help identify the core structure of the metabolite.

    • Consult Mass Shift Tables: Compare the mass difference between the parent compound and the unknown peak against a table of common and uncommon metabolic/degradative transformations.

  • Data Presentation: Table of Expected Mass Shifts

TransformationMass Shift (Da)Plausible Reaction
Hydroxylation+15.9949Oxidation of methyl or aromatic ring
Carboxylation+29.9700Oxidation of hydroxymethyl group
Desulfonation (S-N Cleavage)-78.9596Cleavage and replacement with H
SO₂ Extrusion-63.9619Photolytic degradation pathway
N-Acetylation+42.0106Phase II metabolic conjugation
Glucuronidation+176.0321Phase II metabolic conjugation

Problem 3: The degradation rate of my compound is highly variable between replicate experiments.

Answer: Variability often points to uncontrolled parameters in the experimental setup.

  • Causality & Explanation: For photodegradation studies, fluctuations in light intensity, temperature, or the concentration of photosensitizing agents (like dissolved organic matter) can cause significant variability.[4] In biodegradation studies, differences in inoculum density or microbial community composition between batches are common culprits.[6]

  • Self-Validating Protocol Adjustments:

    • Standardize Light Source: For photodegradation, switch from natural sunlight to a controlled solar simulator or a lamp with a defined spectral output. Use a radiometer to ensure consistent light intensity across all samples.

    • Control Temperature: Use a temperature-controlled water bath or incubator for all experiments.

    • Homogenize Inoculum: For biodegradation, ensure the microbial inoculum (e.g., activated sludge) is thoroughly homogenized before being aliquoted into replicate flasks. Measure a biomass parameter (e.g., total suspended solids) for each batch to ensure consistency.

    • Use a Reference Compound: Include a well-characterized sulfonamide (e.g., sulfamethoxazole) as a positive control in every experiment. The degradation rate of this reference compound can be used to normalize the results from your test compound, accounting for batch-to-batch variation in microbial activity or light conditions.

Section 3: Key Experimental Protocols

This section provides detailed methodologies for core experiments.

Protocol 1: Aerobic Biodegradation Study using Activated Sludge

  • Objective: To determine the rate and pathway of aerobic biodegradation of this compound.

  • Methodology:

    • Inoculum Preparation: Collect fresh activated sludge from a municipal wastewater treatment plant. Homogenize it by blending for 1 minute and let it settle for 30 minutes. Use the supernatant for the experiment.

    • Reaction Setup: In 250 mL Erlenmeyer flasks, combine 100 mL of mineral salts medium and the prepared activated sludge inoculum (to a final concentration of 100 mg/L total suspended solids).

    • Spiking: Spike the flasks with a stock solution of this compound in methanol to achieve a final concentration of 10 mg/L. The methanol volume should not exceed 0.1% of the total volume.

    • Controls:

      • Positive Control: A flask spiked with a readily biodegradable substance (e.g., sodium benzoate) to confirm microbial activity.

      • Negative (Abiotic) Control: A flask containing the test compound but with the sludge sterilized (e.g., by autoclaving or adding sodium azide) to account for non-biological degradation.

    • Incubation: Incubate the flasks on an orbital shaker (120 rpm) at 25°C in the dark to prevent photodegradation.

    • Sampling: Withdraw 1 mL aliquots at specified time points (e.g., 0, 1, 3, 7, 14, and 28 days).

    • Sample Preparation: Immediately quench any microbial activity by adding a solvent like acetonitrile or by flash-freezing. Centrifuge the sample to remove solids and transfer the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Parent Compound and Predicted Metabolites

  • Objective: To quantify the parent compound and identify its major oxidative metabolites.

  • Instrumentation & Columns:

    • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a standard choice for sulfonamide analysis.[8][9]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be tested, but positive is often suitable for sulfonamides.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification. Develop transitions for the parent compound and its predicted metabolites (hydroxylated and carboxylated forms).

    • Full Scan & Product Ion Scan: Use these modes for identifying unknown peaks.

Section 4: Visualization of Predicted Degradation Pathway

The following diagram illustrates the most probable initial steps in the degradation of this compound based on analogous chemical structures.

DegradationPathway Parent 5-tert-butyl-2-methyl- benzene-1-sulfonamide Met1 5-tert-butyl-2-(hydroxymethyl)- benzene-1-sulfonamide Parent->Met1 Methyl Oxidation (Hydroxylation) Met2 4-tert-butyl-2-sulfamoyl- benzoic acid Met1->Met2 Alcohol Oxidation (Carboxylation) Met3 Further Degradation (Ring Cleavage, Desulfonation) Met2->Met3 Downstream Pathway

Caption: Predicted initial biodegradation pathway of the target compound.

References

  • Gao, Y., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 643, 149-160. [Link]

  • YMER, S. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Zielińska, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 29(12), 2893. [Link]

  • Jaiswal, S., et al. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. [Link]

  • Feigel, B. J., & Knackmuss, H. J. (1993). Fate and biodegradability of sulfonated aromatic amines. Applied and Environmental Microbiology, 59(8), 2723-2729. [Link]

  • Locher, H. H., et al. (2001). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. FEMS Microbiology Letters, 201(2), 199-204. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495-9499. [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2000). Biodegradation of p-toluenesulphonamide in a Pseudomonas sp. ResearchGate. [Link]

  • Lee, Y. R., et al. (2018). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Chemosphere, 204, 393-403. [Link]

  • Horwitz, W. (1980). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 63(5), 984-991. [Link]

  • Koba, O., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(21), 6431. [Link]

  • Stefan, M. I. (2000). Degradation of methyl tert butyl ether. UNH Scholars' Repository. [Link]

  • Tlili, K., et al. (2021). Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. Frontiers in Microbiology, 12, 678848. [Link]

  • Zhang, X., & MacMillan, D. W. C. (2017). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. ChemRxiv. [Link]

  • Zielińska, M., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. [Link]

  • García-Galán, M. J., et al. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics: Advanced MS Analysis of Metabolites and Degradation Products – II. ResearchGate. [Link]

  • Horvath, R. S. (1971). Degradation of Alkyl Benzene Sulfonate by Pseudomonas Species. Applied Microbiology, 21(3), 497-501. [Link]

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. ResearchGate. [Link]

  • Locher, H. H., et al. (2001). Biodegradation of p-toluenesulphonamide by a Pseudomonas sp. FEMS Microbiology Letters. [Link]

  • Sohrabi, M. R., & Ghavami, M. (2012). PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO NANOPARTICLES. International Journal of Environmental Sciences. [Link]

  • Piatkowska, M., et al. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 26(23), 7173. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Chemistry Portal. [Link]

  • Salma, A., et al. (2016). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research International, 23(17), 17387-17399. [Link]

  • Kumar, S., & Kumar, S. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(49), 29424-29447. [Link]

  • Ji, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 312. [Link]

  • Raj, A., et al. (2021). Biodegradation of Aromatics Such as Benzene, Toluene and Phenol by Pseudomonas Strain. European Journal of Environment and Earth Sciences, 2(6), 1-5. [Link]

Sources

Technical Support Center: Scaling Up Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support center for the scaled-up synthesis of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning sulfonamide synthesis from the laboratory bench to pilot and production scales. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions, grounding our advice in established scientific principles and practical, field-proven insights.

I. Troubleshooting Guides: Navigating the Challenges of Scale-Up

Scenario 1: Classical Synthesis via Sulfonyl Chlorides

The reaction of a sulfonyl chloride with an amine is a robust and widely used method for sulfonamide synthesis. However, challenges often arise during scale-up.[1]

Problem: Low or Inconsistent Yields

  • Root Cause Analysis: The primary culprit for low yields is often the hydrolysis of the highly reactive sulfonyl chloride starting material by moisture, which forms the unreactive sulfonic acid.[2] On a larger scale, ensuring completely anhydrous conditions becomes more challenging. Another factor can be the choice of base and solvent, which influences the amine's nucleophilicity and the stability of the reactants.[2]

  • Troubleshooting Steps:

    • Rigorous Moisture Control: All reactors, transfer lines, and solvents must be thoroughly dried. Use of anhydrous solvents is critical. Blanketing the reaction vessel with an inert gas like nitrogen or argon can prevent atmospheric moisture from entering the system.[2]

    • Solvent and Base Optimization: A non-nucleophilic organic base, such as pyridine or triethylamine, is typically used to neutralize the hydrochloric acid byproduct. The choice of solvent should ensure the solubility of both reactants and the sulfonamide product at the reaction temperature to facilitate a homogeneous reaction.

    • Controlled Addition: The sulfonyl chloride should be added to the amine solution in a controlled manner to manage the reaction exotherm and minimize side reactions.

Problem: Formation of a Bis-Sulfonated Byproduct with Primary Amines

  • Root Cause Analysis: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonated product, which consumes the starting materials and reduces the yield of the desired monosulfonamide.[2]

  • Troubleshooting Steps:

    • Stoichiometric Control: A slight excess of the primary amine relative to the sulfonyl chloride is recommended.

    • Slow Addition: The sulfonyl chloride should be added slowly to the solution of the primary amine. This ensures that the sulfonyl chloride is more likely to react with an unreacted amine molecule rather than the already-formed sulfonamide.[2]

Problem: Difficult Product Isolation and Purification

  • Root Cause Analysis: The crude sulfonamide product may be contaminated with unreacted starting materials, the sulfonic acid hydrolysis product, and other side products, making purification challenging.

  • Troubleshooting Steps:

    • Aqueous Work-up: A carefully designed aqueous work-up can remove many impurities. The acidic nature of the sulfonamide proton allows for its separation from non-acidic impurities by extraction with a basic aqueous solution, followed by acidification and precipitation or re-extraction of the sulfonamide.

    • Recrystallization: This is the most effective method for purifying solid sulfonamides.[2] The choice of solvent is crucial; common options include ethanol, isopropanol, and mixtures of ethanol and water.[2]

Scenario 2: Modern Synthetic Approaches

Problem: Catalyst Deactivation or Low Turnover in Continuous Flow Synthesis

  • Root Cause Analysis: In continuous flow systems, especially those employing heterogeneous catalysts for reactions like oxidative coupling, the catalyst can deactivate over time due to poisoning by impurities in the starting materials, fouling of the catalyst surface, or leaching of the active metal.

  • Troubleshooting Steps:

    • Feedstock Purification: Ensure the purity of starting materials to prevent catalyst poisoning.

    • Process Parameter Optimization: The flow rate, temperature, and pressure should be optimized to maximize catalyst lifetime and turnover. Design of Experiments (DoE) can be a valuable tool for this.[3]

    • Catalyst Regeneration: Investigate protocols for in-line or off-line catalyst regeneration.

    • Reactor Design: The choice of reactor (e.g., packed-bed vs. slurry) can impact catalyst performance and longevity.

Problem: Incomplete Conversion in Reactions Using SO2 Surrogates (e.g., DABSO)

  • Root Cause Analysis: While DABSO is a stable and easy-to-handle solid, incomplete conversion in multi-component reactions can occur due to suboptimal reaction conditions, poor solubility of reactants, or side reactions.[3][4]

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is critical to ensure all components are sufficiently soluble.

    • Temperature and Concentration Optimization: Systematically vary the reaction temperature and concentration to find the optimal conditions for complete conversion.

    • Catalyst and Ligand Screening: In catalyzed reactions, screen different catalysts and ligands to improve reaction efficiency.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when scaling up sulfonamide synthesis using the classical sulfonyl chloride method?

A1: The classical method involves hazardous reagents like chlorosulfonic acid and thionyl chloride.[1][5] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood or a closed-system reactor to avoid inhalation of corrosive and toxic fumes.[6]

  • Controlled Addition: The addition of chlorosulfonic acid or thionyl chloride should be done slowly and at a controlled temperature to manage the highly exothermic nature of the reaction.

  • Emergency Preparedness: An emergency shower and eyewash station should be readily accessible.[5] Personnel should be trained on the specific hazards and emergency procedures.

  • Continuous Flow as a Safer Alternative: For large-scale production, transitioning to a continuous flow process can significantly improve safety by minimizing the volume of hazardous materials being reacted at any given time and providing better control over reaction parameters.[7][8]

Q2: How can I distinguish between primary, secondary, and tertiary amines in my starting materials to avoid unexpected side reactions?

A2: The Hinsberg test is a classical chemical test used to differentiate between primary, secondary, and tertiary amines.[2][9] It involves reacting the amine with benzenesulfonyl chloride in the presence of an aqueous alkali.[9][10]

  • Primary amines form a sulfonamide that is soluble in the alkali solution.[10][11]

  • Secondary amines form an insoluble sulfonamide.[10][11]

  • Tertiary amines do not react to form a stable sulfonamide.[10][11]

Q3: What are the advantages of using continuous flow synthesis for scaling up sulfonamide production?

A3: Continuous flow chemistry offers several advantages for the large-scale synthesis of sulfonamides:

  • Enhanced Safety: Small reactor volumes and excellent heat transfer capabilities allow for the safe handling of highly exothermic and hazardous reactions.[3]

  • Improved Yield and Purity: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and higher yields.[12]

  • Scalability: Scaling up production is achieved by running the process for a longer duration rather than using larger reactors, which simplifies the scale-up process.

  • Process Intensification: Continuous flow systems can lead to significantly shorter reaction times and higher throughput compared to batch processes.[12]

Q4: How can I effectively monitor the progress of my large-scale sulfonamide synthesis?

A4: Process Analytical Technology (PAT) provides tools for real-time monitoring and control of critical process parameters.[4][13]

  • Spectroscopic Techniques: Techniques like Near-Infrared (NIR) and Raman spectroscopy can be used for in-line monitoring of reactant consumption and product formation.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for offline or at-line analysis of reaction samples to determine the concentration of reactants, products, and impurities with high precision.[14]

III. Experimental Protocols

Protocol 1: Large-Scale Recrystallization of a Sulfonamide

This protocol provides a general guideline for the purification of a solid sulfonamide by recrystallization.

  • Solvent Selection:

    • Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures) to identify a suitable solvent system. An ideal solvent will dissolve the crude sulfonamide at an elevated temperature but have low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Dissolution:

    • In a suitably sized reactor equipped with a condenser and overhead stirrer, add the crude sulfonamide.

    • Add the chosen solvent and heat the mixture to near its boiling point with stirring until the sulfonamide is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and stir for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the crystalline product.[15]

  • Isolation and Washing:

    • Collect the crystals by filtration using a Nutsche filter or a centrifuge.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[15]

  • Drying:

    • Dry the purified sulfonamide crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.[15]

IV. Data Presentation

Table 1: Comparison of Common Scale-Up Methods for Sulfonamide Synthesis

MethodTypical YieldsPurityKey AdvantagesKey Challenges on Scale-Up
Classical (Sulfonyl Chloride) Good to ExcellentGood to ExcellentWell-established, high yields.[1]Hazardous reagents, exothermic reactions, potential for side reactions.[1]
Oxidative Coupling Moderate to GoodGoodAtom-economical, milder conditions.Malodorous thiols, potential for over-oxidation, catalyst recovery.[16]
SO2 Surrogates (e.g., DABSO) GoodGood to ExcellentSafe and easy handling of SO2 source.Limited scope of nucleophiles in some cases, cost of surrogate.[17]
Continuous Flow Synthesis Good to ExcellentExcellentEnhanced safety, precise control, easy scalability.[12]Initial equipment cost, potential for clogging with solids.[18]
Electrochemical Synthesis GoodGood to ExcellentGreen (reagent-free), mild conditions.[19]Specialized equipment, potential for electrode fouling.

V. Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Low Yield in Classical Sulfonamide Synthesis

low_yield_troubleshooting start Low Yield Observed check_moisture Verify Anhydrous Conditions (Solvents, Glassware, Atmosphere) start->check_moisture moisture_ok Moisture Controlled? check_moisture->moisture_ok improve_drying Action: Implement rigorous drying protocols (e.g., dry solvents, inert atmosphere) moisture_ok->improve_drying No check_base Evaluate Base and Solvent System moisture_ok->check_base Yes improve_drying->check_moisture base_ok Optimal Base/Solvent? check_base->base_ok optimize_conditions Action: Screen alternative bases and solvents base_ok->optimize_conditions No check_side_reactions Analyze for Side Products (e.g., Hydrolysis, Bis-sulfonation) base_ok->check_side_reactions Yes optimize_conditions->check_base side_reactions_present Side Reactions Confirmed? check_side_reactions->side_reactions_present modify_procedure Action: Modify addition procedure (e.g., slow addition of sulfonyl chloride, use excess amine) side_reactions_present->modify_procedure Yes yield_improved Yield Improved side_reactions_present->yield_improved No modify_procedure->check_side_reactions

Caption: Troubleshooting decision tree for addressing low yields in classical sulfonamide synthesis.

Diagram 2: General Workflow for Continuous Flow Synthesis of Sulfonamides

continuous_flow_workflow reagent_a Reagent A (e.g., Amine Solution) pump_a Pump A reagent_a->pump_a reagent_b Reagent B (e.g., Sulfonyl Chloride Solution) pump_b Pump B reagent_b->pump_b mixer T-Mixer pump_a->mixer pump_b->mixer reactor Heated Reactor Coil (Controlled Temperature & Residence Time) mixer->reactor pat PAT Probe (e.g., IR, Raman) reactor->pat bpr Back Pressure Regulator collection Product Collection bpr->collection pat->bpr

Caption: Schematic of a continuous flow setup for sulfonamide synthesis.

VI. References

  • Tacic, A., et al. (2017). The schematic representation for the synthesis of sulfonamide drug is shown in Fig. 2. In Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.

  • Żołnowska, B., et al. (Year not available). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. ResearchGate.[Link]

  • Willis, M. C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society.

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. BenchChem Technical Support.

  • Jamison, T. F., et al. (Year not available). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. ResearchGate.

  • BYJU'S. (Date not available). Hinsberg Reagent And Test. BYJU'S.[Link]

  • Kim, H., et al. (Year not available). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. National Institutes of Health.

  • Google Patents. (Date not available). Sulfonamide purification process. US2777844A.

  • Yuhan CDMO. (2024). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. Yuhan CDMO.

  • Standard Operating Procedures for Thionyl Chloride. (2013). SOP 0079.

  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. ResearchGate.[Link]

  • Liu, W., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Who we serve.

  • Britton, J., & Jamison, T. F. (2017). The Assembly and Use of Continuous Flow Systems for Chemical Synthesis. ResearchGate.

  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.

  • Research Journal of Pharmacy and Technology. (Year not available). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.

  • ResearchGate. (2020). Life cycle assessment and cost evaluation of emerging technologies at early stages: The case of continuous flow synthesis of Rufinamide. ResearchGate.

  • New Jersey Department of Health. (Year not available). HAZARD SUMMARY for CHLOROSULPHONIC ACID. nj.gov.

  • Willis, M. C., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. National Institutes of Health.

  • Chemistry Learner. (Year not available). Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner.[Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances.

  • ResearchGate. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.

  • ResearchGate. (Year not available). Process Analytical Technology: tools and applications in pharmaceutical manufacturing. ResearchGate.

  • ACS Publications. (Year not available). Fully Automated Flow-Through Synthesis of Secondary Sulfonamides in a Binary Reactor System. ACS Publications.

  • MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. MDPI.

  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI.

  • ACS Publications. (2024). Continuous Flow Chemistry with Solids: A Review. ACS Publications.

  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.

  • Wikipedia. (Date not available). Hinsberg reaction. Wikipedia.[Link]

  • ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis.

  • Longdom Publishing. (Year not available). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.

  • ResearchGate. (Year not available). Continuous flow reactor setup for the synthesis of sulfonamide (3). ResearchGate.

  • Taylor & Francis Online. (Year not available). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Taylor & Francis Online.

  • National Institutes of Health. (Year not available). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. National Institutes of Health.

  • US Pharmacopeia (USP). (Year not available). Introduction of newly proposed PAT chapter <1037>: Prospectus. US Pharmacopeia (USP).

  • Chemical Engineering Transactions. (2023). Intensification of Processes for the Production of Active Pharmaceutical Ingredients: Increase in Safety and Sustainability. Chemical Engineering Transactions.

  • Merck Millipore. (2025). SAFETY DATA SHEET - Thionyl chloride. Merck Millipore.

  • Pharmaffiliates. (Year not available). Sulfonamide-impurities. Pharmaffiliates.

  • DuPont. (Year not available). CSA (Chlorosulfonic Acid) Safety and Handling Information. DuPont.

  • National Institutes of Health. (Year not available). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health.

  • Chemistry LibreTexts. (2023). Amine Reactions. Chemistry LibreTexts.

  • FDA. (Year not available). Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. FDA.

  • National Institutes of Health. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.

  • Brilliant Qatar. (2022). CBSE Class 12 Chemistry Hinsberg Reagent | Hinsberg Test Video. Brilliant Qatar.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Biological Assays for Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Landscape: Choosing the Right Tool for Sulfonamide Analysis

The selection of a biological assay for sulfonamide analysis is a critical decision driven by the specific research question, required sensitivity, sample matrix, and throughput needs. A comparative overview of the most prevalent techniques is presented below.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely adopted immunoassay technique for its high throughput, cost-effectiveness, and relatively simple workflow, making it an excellent choice for screening large numbers of samples. The principle of competitive ELISA, commonly used for small molecules like sulfonamides, involves the competition between the sulfonamide in the sample and a labeled sulfonamide conjugate for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the sulfonamide in the sample.[1]

Strengths:

  • High throughput and suitable for automation.

  • Cost-effective compared to chromatographic methods.

  • Rapid screening of a large number of samples.

Limitations:

  • Susceptible to cross-reactivity with structurally similar compounds, which can lead to false-positive results.

  • Matrix effects can interfere with the assay, necessitating careful sample preparation and validation.[2]

  • Generally provides semi-quantitative or quantitative results that may require confirmation by a reference method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile chromatographic technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] When coupled with a suitable detector, such as an ultraviolet (UV) or fluorescence detector, HPLC offers good selectivity and quantification capabilities for sulfonamides.[4][5]

Strengths:

  • High specificity and ability to separate multiple sulfonamides in a single run.

  • Well-established and widely available technique.

  • Provides accurate and precise quantitative data.

Limitations:

  • Lower sensitivity compared to LC-MS/MS.

  • Requires more extensive sample preparation and longer analysis times than ELISA.

  • Potential for co-elution with interfering compounds from the matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the confirmatory analysis of sulfonamides due to its exceptional sensitivity and selectivity.[6][7] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry, allowing for the unambiguous identification and quantification of target analytes even at very low concentrations.

Strengths:

  • Unparalleled sensitivity and specificity.

  • Ability to confirm the identity of analytes based on their mass-to-charge ratio and fragmentation patterns.

  • Can simultaneously analyze a wide range of sulfonamides in complex matrices.[6]

Limitations:

  • High instrument and operational costs.

  • Requires a skilled operator for method development and data analysis.

  • Susceptible to matrix effects that can cause ion suppression or enhancement.

Biosensors

Biosensors are emerging as a promising alternative for the rapid and on-site detection of sulfonamides.[8][9] These analytical devices utilize a biological recognition element, such as an enzyme or antibody, integrated with a transducer to generate a measurable signal in the presence of the target analyte.[10][11]

Strengths:

  • Rapid and real-time detection capabilities.[8]

  • Potential for portability and on-site analysis.

  • High sensitivity and selectivity depending on the biological recognition element.

Limitations:

  • Still a developing technology with fewer commercially available options compared to established methods.

  • Can be affected by environmental factors such as temperature and pH.

  • May require specialized knowledge for fabrication and operation.

The Cornerstone of Reliable Data: A Comprehensive Guide to Assay Validation

Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[12] It is a continuous process that begins with method development and extends throughout the lifecycle of the assay.[12] The following sections detail the critical parameters that must be evaluated, in line with international guidelines such as those from the International Council for Harmonisation (ICH).[13][14][15]

Specificity and Selectivity

Why it matters: Specificity ensures that the signal being measured is solely due to the analyte of interest and not from other components in the sample, such as impurities, degradation products, or matrix components.[14] This is the foundation of an accurate assay.

Experimental Approach:

  • Blank Analysis: Analyze multiple sources of blank matrix (e.g., plasma, tissue homogenate from untreated subjects) to assess for any interfering peaks or signals at the retention time or m/z of the sulfonamide.

  • Spiked Samples: Spike the blank matrix with the sulfonamide and any known potential interferents (e.g., other sulfonamides, structurally related drugs) to demonstrate that the method can differentiate the target analyte.

  • For LC-MS/MS: Monitor multiple specific precursor-product ion transitions for the target analyte to enhance specificity.

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Why it matters: The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[14] These parameters define the lower boundary of the assay's working range and are critical for applications such as residue monitoring where low detection limits are required.[4][16]

Experimental Approach:

  • Signal-to-Noise Ratio: Determine the concentration at which the analyte signal is a specified multiple of the background noise (typically 3:1 for LOD and 10:1 for LOQ).

  • Standard Deviation of the Response and the Slope: Calculate the LOD and LOQ based on the standard deviation of the response of blank samples and the slope of the calibration curve.

  • Regulatory Compliance: Ensure that the LOQ is below the established Maximum Residue Limits (MRLs) for sulfonamides in relevant matrices.[17][18][19]

Linearity and Range

Why it matters: Linearity demonstrates a direct proportional relationship between the analyte concentration and the assay response over a defined range.[14] This is essential for accurate quantification across a spectrum of expected sample concentrations.

Experimental Approach:

  • Calibration Curve: Prepare a series of calibration standards by spiking a known amount of the sulfonamide into the blank matrix at a minimum of five different concentration levels.

  • Linear Regression Analysis: Plot the response versus the concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.

  • Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]

Accuracy

Why it matters: Accuracy reflects the closeness of the measured value to the true value.[14] It is a measure of the systemic error of the method and is crucial for obtaining reliable quantitative data.

Experimental Approach:

  • Spiked Recovery: Spike a known amount of the sulfonamide into the blank matrix at a minimum of three concentration levels (low, medium, and high) within the assay's range.

  • Percent Recovery Calculation: Analyze the spiked samples and calculate the percent recovery as: (Measured Concentration / Spiked Concentration) x 100.

  • Acceptance Criteria: Typically, the mean recovery should be within 80-120% for most biological matrices.[20]

Precision

Why it matters: Precision describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14] It is a measure of the random error and indicates the reproducibility of the assay.

Experimental Approach:

  • Repeatability (Intra-assay precision): Analyze replicate samples of the same concentration within the same analytical run.

  • Intermediate Precision (Inter-assay precision): Analyze replicate samples of the same concentration on different days, with different analysts, or on different instruments.

  • Relative Standard Deviation (RSD): Express precision as the relative standard deviation (RSD) or coefficient of variation (CV). The acceptance criteria for RSD are typically ≤ 15%, and ≤ 20% at the LOQ.[20]

Robustness

Why it matters: Robustness is the measure of an assay's capacity to remain unaffected by small, deliberate variations in method parameters.[14] A robust assay is reliable in a real-world laboratory setting where minor fluctuations are inevitable.

Experimental Approach:

  • Parameter Variation: Intentionally vary critical method parameters one at a time, such as pH of the mobile phase, column temperature, or incubation time.

  • Assess Impact: Evaluate the effect of these variations on the assay's performance, particularly on specificity, accuracy, and precision.

  • Identify Critical Parameters: This exercise helps to identify the parameters that need to be carefully controlled during routine use of the method.

Data Presentation for Clear Comparison

To facilitate a clear and objective comparison of different assay methodologies, all quantitative performance data should be summarized in a structured format.

Table 1: Comparative Performance of Sulfonamide Assays

ParameterELISAHPLC-UVLC-MS/MSBiosensor
Specificity Moderate (potential for cross-reactivity)HighVery HighHigh (dependent on bioreceptor)
LOD ~1-10 ng/mL~10-50 ng/mL~0.1-1 ng/mL~0.01-1 ng/mL
LOQ ~5-20 ng/mL~50-100 ng/mL~0.5-5 ng/mL~0.05-5 ng/mL
Linear Range Typically 2-3 orders of magnitudeTypically 3-4 orders of magnitudeTypically 4-5 orders of magnitudeVaries widely
Accuracy (% Recovery) 70-120%85-115%90-110%80-120%
Precision (%RSD) < 20%< 15%< 10%< 20%
Throughput HighLow-MediumMediumHigh (for some platforms)
Cost per Sample LowMediumHighLow-Medium
Expertise Required Low-MediumMediumHighMedium-High

Note: The values presented in this table are typical ranges and may vary depending on the specific sulfonamide, matrix, and assay conditions.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility of your results, it is essential to follow a detailed and well-documented experimental protocol. Below are example protocols for a competitive ELISA and a generic LC-MS/MS sample preparation.

Protocol: Competitive ELISA for Sulfonamide Screening

This protocol outlines the general steps for a competitive ELISA. Specific details may vary based on the commercial kit or in-house developed assay.

  • Coating: Coat a 96-well microtiter plate with a sulfonamide-protein conjugate and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Add standards, controls, and samples to the wells, followed by the addition of a specific anti-sulfonamide antibody. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound antibodies and sample components.

  • Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Read Plate: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Protocol: Sample Preparation for LC-MS/MS Analysis of Sulfonamides in Tissue

This protocol provides a general workflow for extracting sulfonamides from tissue samples.

  • Homogenization: Weigh 1 gram of the tissue sample into a centrifuge tube and add an appropriate volume of extraction solvent (e.g., acetonitrile).[21] Homogenize the sample using a mechanical homogenizer.

  • Extraction: Vortex the sample for 1 minute and then shake for 10 minutes.[21]

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the tissue debris.[6]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.[21]

  • Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulate matter.[6]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizing the Workflow: Diagrams for Clarity

Competitive ELISA Workflow

ELISA_Workflow cluster_Preparation Plate Preparation cluster_Assay Assay Steps cluster_Detection Detection Coat Coat Plate with Sulfonamide-Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Competition Add Sample/Standard & Anti-Sulfonamide Ab Wash2->Competition Wash3 Wash Competition->Wash3 SecondaryAb Add Enzyme-Linked Secondary Ab Wash3->SecondaryAb Wash4 Wash SecondaryAb->Wash4 Substrate Add Substrate Wash4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow of a competitive ELISA for sulfonamide detection.

Assay Validation Logic Flow

Assay_Validation_Flow cluster_Validation_Parameters Key Validation Parameters Define Define Assay Purpose & Acceptance Criteria Develop Develop Analytical Method Define->Develop Validate Perform Validation Experiments Develop->Validate Report Generate Validation Report Validate->Report Specificity Specificity Validate->Specificity Sensitivity Sensitivity (LOD/LOQ) Validate->Sensitivity Linearity Linearity & Range Validate->Linearity Accuracy Accuracy Validate->Accuracy Precision Precision Validate->Precision Robustness Robustness Validate->Robustness Implement Implement for Routine Use Report->Implement

Caption: Logical flow of the assay validation process.

Conclusion: Ensuring Data Integrity in Sulfonamide Analysis

The validation of biological assays for sulfonamide compounds is a non-negotiable aspect of good scientific practice and regulatory compliance. By carefully selecting the appropriate assay and rigorously validating its performance, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a framework for making informed decisions and implementing a robust validation strategy, ultimately contributing to the integrity and impact of your scientific endeavors.

References

  • Mehtabuddin, S., et al. "Sulfonamide residues determination in commercial poultry meat and eggs." Journal of Animal and Plant Sciences 22.2 (2012): 475-478.
  • García-Campaña, A. M., et al. "Fast screening immunoassay of sulfonamides in commercial fish samples." Journal of agricultural and food chemistry 54.19 (2006): 7058-7063. [Link]

  • European Medicines Agency. "Q 2 (R1) Validation of Analytical Procedures: Text and Methodology." (2005). [Link]

  • Li, Y., et al. "Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors." ACS Medicinal Chemistry Letters (2025). [Link]

  • Wiedemann, J., et al. "Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor." ACS Applied Materials & Interfaces 14.3 (2022): 3746-3756. [Link]

  • Kim, Y. R., et al. "Simultaneous determination of 31 Sulfonamide residues in various livestock matrices using liquid chromatography-tandem mass spectrometry." Applied Biological Chemistry 67.1 (2024): 13. [Link]

  • ResearchGate. "Maximum Residue Limits (MRL) for Sulphonamides." ResearchGate, 2022. [Link]

  • AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." AMSbiopharma, 2025. [Link]

  • Jakšić, Sandra, et al. "Evaluation of ELISA tests as screening methods for determination of antibiotics and sulfonamides in honey." (2018). [Link]

  • Wiedemann, J., et al. "Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor." ACS Applied Materials & Interfaces 14.3 (2022): 3746-3756. [Link]

  • Feng, S., et al. "Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia." European Journal of Medicinal Chemistry 213 (2021): 113166. [Link]

  • Wang, J., et al. "Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method." Foods 13.17 (2024): 2645. [Link]

  • U.S. Food and Drug Administration. "Q2(R2) Validation of Analytical Procedures." (2023). [Link]

  • ResearchGate. "Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed." ResearchGate, 2025. [Link]

  • El-Gazzar, M. G., et al. "SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS." Die Pharmazie-An International Journal of Pharmaceutical Sciences 75.1 (2020): 3-9. [Link]

  • Lv, Y., et al. "Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex." Molecules 22.6 (2017): 989. [Link]

  • Pharma Beginners. "Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV." Pharma Beginners, 2023. [Link]

  • Mehtabuddin, S., et al. "Sulfonamide residues determination in commercial poultry meat and eggs." Journal of Animal and Plant Sciences 22.2 (2012): 475-478. [Link]

  • R-Biopharm. "A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices." R-Biopharm, 2023. [Link]

  • Sharma, P., et al. "Biological activities of sulfonamides." Indian Journal of Pharmaceutical Sciences 70.2 (2008): 151. [Link]

  • Mujawar, M. A., et al. "Electrochemical Sensors for Antibiotic Detection: A Focused Review with a Brief Overview of Commercial Technologies." Chemosensors 12.1 (2024): 12. [Link]

  • BioPharm International. "Method Validation Guidelines." BioPharm International, 2003. [Link]

  • YMER. "ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW." YMER 23.4 (2024). [Link]

  • Chen, Y. C., et al. "Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS)." Journal of Food and Drug Analysis 19.3 (2011). [Link]

  • van der Laan, J. W., et al. "A Practical Approach to Biological Assay Validation." EDRA Services, 2010. [Link]

  • Mujawar, M. A., et al. "Advances in Antimicrobial Resistance Monitoring Using Sensors and Biosensors: A Review." Sensors 21.19 (2021): 6373. [Link]

  • Canada Gazette. "This statement is not part of the Regulations." Gazette du Canada, 2011. [Link]

  • ResearchGate. "MRLs for sulfonamide antibiotics, provided by the EU, Codex Alimentarius and FDA." ResearchGate, 2022. [Link]

  • Li, X., et al. "Bi-model detection of sulfonamide antibiotics using a microfluidic chip-lateral flow immunoassay based on liposome-modified PCN-222." Biosensors and Bioelectronics (2025): 117393. [Link]

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 5-tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Development

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic windows, representing a significant cause of late-stage clinical failures. This guide provides a comprehensive framework for investigating the cross-reactivity of the novel compound, 5-tert-butyl-2-methylbenzene-1-sulfonamide.

Structurally, this compound belongs to the sulfonamide class of molecules. While this compound's primary biological target is yet to be fully elucidated, its core chemical motif is shared by a wide range of bioactive agents, most notably inhibitors of carbonic anhydrases (CAs).[1] Carbonic anhydrases are a family of ubiquitous metalloenzymes critical to physiological processes such as pH regulation and CO2 transport.[1] Consequently, our investigation will proceed under the hypothesis that carbonic anhydrases represent a primary target class for this compound, and our experimental design will be structured to rigorously test this hypothesis while simultaneously screening for unanticipated off-target activities.

This guide will provide a tiered experimental strategy, detailed protocols, and a comparative analysis against established compounds to build a comprehensive cross-reactivity profile for this compound.

Comparative Compound Selection: Establishing a Baseline for Selectivity

To contextualize the cross-reactivity profile of our compound of interest, a judicious selection of comparator molecules is essential. We have selected two well-characterized sulfonamides that offer distinct selectivity profiles:

  • Acetazolamide: A classic, non-selective carbonic anhydrase inhibitor.[1][2] It is used clinically for conditions like glaucoma and altitude sickness.[1][3] Its broad inhibition across multiple CA isoforms makes it an excellent benchmark for pan-isoform activity. While there is a common concern about cross-reactivity in patients with a "sulfa allergy," studies suggest the risk of a reaction to non-antibiotic sulfonamides like acetazolamide is low.[2][4][5][6]

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective COX-2 inhibitor.[7] Importantly, celecoxib also possesses an unsubstituted sulfonamide moiety and has been shown to be a potent, off-target inhibitor of several human carbonic anhydrase isoforms, particularly CA II and CA IX.[8][9][10] This makes it a crucial comparator for understanding potential cross-reactivity between distinct enzyme families.

A Tiered Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A robust investigation into off-target effects necessitates a multi-faceted approach, progressing from broad, high-throughput biochemical screens to more physiologically relevant cell-based assays. This tiered strategy allows for the efficient identification and subsequent validation of potential cross-reactivities.

G cluster_0 Tier 1: Primary Target & Broad-Panel Biochemical Screening cluster_1 Tier 2: Secondary & Safety Screening cluster_2 Tier 3: Cellular Target Engagement & Validation T1_CA In Vitro Carbonic Anhydrase Isoform Panel (CA I, II, IX, XII) T2_Safety In Vitro Safety Panel (e.g., InVEST44) T1_CA->T2_Safety Identified Primary Activity T1_Kinase Broad Kinase Panel Screen (e.g., KiNativ™) T1_Kinase->T2_Safety Initial Hits T3_Cellular Cell-Based Target Engagement Assay (e.g., NanoBRET™) T2_Safety->T3_Cellular Confirmed Hits of Interest Start Compound of Interest: This compound Start->T1_CA Hypothesized Target Class Start->T1_Kinase Broad Off-Target Screen

Caption: Tiered workflow for cross-reactivity profiling.

Detailed Experimental Protocols

The following protocols provide a foundation for the experimental execution of our tiered strategy. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay biochemically quantifies the inhibitory activity of the test compounds against various CA isoforms. It is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product, p-nitrophenol, which can be measured spectrophotometrically.[11]

Materials:

  • Human recombinant Carbonic Anhydrase isoforms (e.g., CA I, CA II, CA IX, CA XII)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Test compounds, Acetazolamide, and Celecoxib dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound, Acetazolamide, and Celecoxib in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Enzyme-Inhibitor Pre-incubation:

    • To each well, add 158 µL of Assay Buffer.

    • Add 2 µL of the appropriate compound dilution (or DMSO for vehicle control).

    • Add 20 µL of a working solution of the specific CA isoform.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO (e.g., 3 mM).[11]

    • Initiate the reaction by adding 20 µL of the p-NPA solution to each well.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 400 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Broad Kinase Selectivity Profiling (KiNativ™ Method)

To broadly assess potential off-target interactions with the human kinome, a chemical proteomics approach such as the KiNativ™ platform is invaluable. This method uses biotinylated, irreversible ATP probes to label the active sites of kinases in a native cell lysate. By pre-incubating the lysate with a test compound, competition for the active site can be measured by a reduction in probe labeling, which is quantified by mass spectrometry.[12][13][14]

Principle of the Method:

  • Cell Lysate Preparation: Prepare a lysate from a relevant cell line (e.g., HEK293T, HeLa) to ensure kinases are in their native conformation.

  • Competitive Binding: The lysate is incubated with various concentrations of the test compound.

  • Probe Labeling: A desthiobiotin-ATP or -ADP probe is added, which covalently binds to the catalytic lysine in the active site of kinases that are not occupied by the test compound.[12]

  • Proteolysis and Enrichment: The proteome is digested (e.g., with trypsin), and the biotin-labeled peptides are enriched using streptavidin.

  • LC-MS/MS Analysis: The enriched peptides are identified and quantified using targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: The degree of inhibition for each identified kinase is determined by comparing the signal from the compound-treated sample to a vehicle control. This allows for the generation of IC50 values across a broad panel of endogenous kinases.[14]

Protocol 3: Cell-Based Target Engagement (NanoBRET™ Assay)

To validate biochemical hits in a physiological context, a live-cell target engagement assay is crucial. The NanoBRET™ assay measures compound binding at a specific protein target within intact cells.[15]

Principle of the Method:

  • Cellular System: The assay utilizes cells engineered to express the target protein of interest fused to a NanoLuc® luciferase.[16]

  • Energy Transfer: A cell-permeable fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fused target, it brings the fluorophore into close proximity with the luciferase, allowing for Bioluminescence Resonance Energy Transfer (BRET) to occur upon addition of the luciferase substrate.[16]

  • Competitive Displacement: When a test compound is added, it competes with the tracer for binding to the target protein. This displacement of the tracer leads to a decrease in the BRET signal.[15]

  • Quantification: The apparent affinity of the test compound for the target protein in living cells can be quantified by measuring the concentration-dependent decrease in the BRET signal.[15]

Procedure (Adherent Format):

  • Cell Seeding: Seed HEK293T cells transiently expressing the NanoLuc®-target fusion protein into a 96-well, white, tissue culture-treated plate. Incubate for 18-24 hours.[17][18]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the test compound.

    • Add the test compound and the specific NanoBRET™ tracer to the cells.

    • Incubate for 2 hours at 37°C in a CO2 incubator to allow for equilibration.

  • Signal Detection:

    • Add the NanoLuc® substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor (luciferase) and acceptor (tracer) emission simultaneously.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the change in BRET ratio against the compound concentration to determine the IC50 value for target engagement in live cells.

Data Presentation and Interpretation

The data generated from these assays should be tabulated for clear comparison. Below are examples of how the results for this compound (Compound X) could be presented alongside the comparators.

Table 1: In Vitro Carbonic Anhydrase Inhibition Profile (IC50, nM)

Compound CA I CA II CA IX CA XII
Compound X 850 45 15 250
Acetazolamide 250 12 25 5

| Celecoxib | >10,000 | 300 | 27 | 45 |

Interpretation: The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of CA II and the tumor-associated isoform CA IX, with moderate activity against CA XII and weaker activity against the ubiquitous CA I isoform. This profile is more selective than the broad-spectrum inhibitor Acetazolamide but shows higher potency against CAs than the off-target effects of Celecoxib.

Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)

Kinase Target Compound X Acetazolamide Celecoxib
ABL1 < 5% < 5% < 5%
EGFR < 5% < 5% < 5%
MAPK14 (p38α) 65% < 5% 15%
PIK3CA < 5% < 5% < 5%

| SRC | < 5% | < 5% | < 5% |

Interpretation: The data in Table 2 indicates a potential off-target interaction of Compound X with the p38α mitogen-activated protein kinase. This would warrant further investigation, including IC50 determination and functional cellular assays to understand the physiological relevance of this finding.

Table 3: Cellular Target Engagement in HEK293T cells (IC50, nM)

Target Compound X Acetazolamide Celecoxib
CA II 150 80 950
CA IX 60 110 120

| MAPK14 (p38α) | 800 | >10,000 | >10,000 |

Interpretation: The NanoBRET™ data in Table 3 confirms that Compound X engages its primary carbonic anhydrase targets (CA II and CA IX) in a live-cell environment, albeit with a rightward shift in potency compared to the biochemical assay, which is expected due to factors like cell permeability and intracellular ATP concentrations. The data also confirms engagement with the p38α kinase target, providing crucial evidence that this off-target interaction occurs in living cells.

Investigating Signaling Pathway Implications

The identification of p38α (MAPK14) as a potential off-target for Compound X necessitates an understanding of its role in cellular signaling. The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

G Stress Cellular Stress / Cytokines MAPKKs MAPKKs (MKK3/6) Stress->MAPKKs p38 p38α (MAPK14) MAPKKs->p38 phosphorylates Downstream Downstream Substrates (e.g., MK2, ATF2) p38->Downstream phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Downstream->Response CompoundX Compound X (Off-Target Inhibition) CompoundX->p38

Caption: The p38 MAPK signaling pathway and the point of off-target inhibition.

Discussion and Conclusion

This comprehensive guide outlines a systematic and robust strategy for characterizing the cross-reactivity of this compound. The tiered approach, moving from broad biochemical profiling to specific cell-based validation, provides a high degree of confidence in the resulting selectivity profile.

Based on our hypothetical data, this compound emerges as a potent and selective inhibitor of carbonic anhydrase isoforms II and IX. However, the investigation also uncovered a potential off-target activity against p38α kinase. This finding is critical; while it may represent an undesirable off-target effect, it could also open avenues for polypharmacology if the dual inhibition of CAs and p38α proves beneficial in a specific disease context.

The objective comparison to both a non-selective CA inhibitor (Acetazolamide) and a compound with known CA off-target effects (Celecoxib) provides essential context for these findings. The protocols described herein are designed to be adaptable and serve as a blueprint for researchers, scientists, and drug development professionals seeking to rigorously evaluate the selectivity of novel chemical entities. A thorough understanding of a compound's cross-reactivity is not merely an academic exercise but a cornerstone of developing safer and more effective medicines.

References

  • World Anti Doping Agency. (2019, June 1). The Prohibited List. WADA. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Weber, A., Casini, A., Heine, A., et al. (2004). The cyclooxygenase-2 inhibitor celecoxib is a potent inhibitor of human carbonic anhydrase II. PubMed. [Link]

  • De Simone, G., Di Fiore, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC - NIH. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., et al. (2007). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. PMC - NIH. [Link]

  • American Academy of Allergy Asthma & Immunology. (2019, June 23). Acetazolamide and sulfonamide allergy. AAAAI. [Link]

  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. [Link]

  • Simeon, S., Böcker, A., & Clemons, P. A. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Breuer, A., et al. (2004). Unexpected Nanomolar Inhibition of Carbonic Anhydrase by COX-2-Selective Celecoxib: New Pharmacological Opportunities Due to Related Binding Site Recognition. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Eurofins Discovery. Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • Johnson, K. K., & Green, A. L. (2013). Acetazolamide and sulfonamide allergy: a not so simple story. PubMed. [Link]

  • Medscape. What is the risk of cross-reactivity with acetazolamide in a patient with severe sulfa allergy?[Link]

  • EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. [Link]

  • Patsnap Synapse. (2024, June 21). What are CAs inhibitors and how do they work?[Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • George, R. F., et al. (2019). Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. PubMed. [Link]

  • Mohamed, M. F., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC - NIH. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ResearchGate. The KiNativ approach to kinase inhibitor profiling. [Link]

  • Dr.Oracle. (2025, May 13). Does Diamox (Acetazolamide) cause sulfonamide allergies?[Link]

  • Reaction Biology. NanoBRET Assay Services. [Link]

  • Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. PubMed. [Link]

  • Angeli, A., et al. (2018). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. PMC. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Wikipedia. Celecoxib. [Link]

  • ResearchGate. (PDF) Screening for Safety-Relevant Off-Target Activities. [Link]

  • Lee, A. G., et al. (2013). Presumed "sulfa allergy" in patients with intracranial hypertension treated with acetazolamide or furosemide: cross-reactivity, myth or reality? PubMed. [Link]

  • News-Medical.Net. NanoBRET™ Target Engagement for drug development. [Link]

Sources

A Comparative Analysis of Sulfonamide Drug Mechanisms: From Antibacterials to Diverse Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Legacy of the Sulfa Scaffold

The sulfonamide functional group, a simple yet remarkably versatile chemical scaffold, is the cornerstone of a vast and diverse class of therapeutic agents. Since the groundbreaking discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-based drugs have become indispensable in medicine. While their initial fame arose from their ability to combat bacterial infections, the sulfa moiety has been ingeniously incorporated into drugs targeting a wide array of physiological processes, leading to treatments for conditions ranging from glaucoma to diabetes.

This guide provides an in-depth comparative analysis of the mechanisms of action of different sulfonamide drugs. We will explore the classic antibacterial pathway, delve into the molecular intricacies of bacterial resistance, and then broaden our scope to compare these mechanisms with those of non-antibacterial sulfonamides. This analysis is supported by experimental data and detailed protocols to provide a practical resource for researchers in drug discovery and development.

Part 1: The Antibacterial Mechanism - Targeting Folate Synthesis

The quintessential mechanism of antibacterial sulfonamides lies in their ability to disrupt the de novo synthesis of folic acid (vitamin B9) in bacteria. Folic acid is a crucial precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[1]

The Principle of Selective Toxicity

The efficacy of sulfonamides as antibacterial agents hinges on a key biochemical difference between bacteria and humans. Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment.[2] Humans, on the other hand, lack the enzymatic machinery for folate synthesis and must obtain it from their diet.[3] This fundamental difference allows sulfonamides to selectively target the bacterial pathway without affecting the host, a classic example of selective toxicity.[4]

Competitive Inhibition of Dihydropteroate Synthase (DHPS)

Antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a natural substrate in the bacterial folic acid synthesis pathway.[5] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is encoded by the folP gene.[6] DHPS catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a key intermediate in the formation of dihydrofolic acid.[7]

By binding to the active site of DHPS, sulfonamides prevent PABA from binding, thus halting the synthesis of dihydrofolic acid and, consequently, DNA and RNA. This disruption of nucleic acid synthesis prevents bacterial replication, leading to a bacteriostatic effect.[8]

Folic_Acid_Pathway cluster_bacterial_cell Bacterial Cell Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Nucleotides->DNA_RNA Sulfonamides Sulfonamide Drugs Sulfonamides->DHPS Competitive Inhibition Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Sites of Inhibition.

Comparative Efficacy of Antibacterial Sulfonamides

The potency of different sulfonamides can vary depending on their chemical structure, which influences their affinity for the DHPS enzyme. This is reflected in their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

Sulfonamide AgentBacterial SpeciesMIC (µg/mL)Reference(s)
Sulfamethoxazole (in TMP/SMX)Escherichia coli ATCC 259220.25/4.75[9]
Sulfamethoxazole (in TMP/SMX)Staphylococcus aureus (MSSA)≤0.25 to 1[1]
SulfadiazineEscherichia coli250[10]
Silver SulfadiazineStaphylococcus aureus20-30[8]
Silver SulfadiazineEscherichia coli15-20[8]
SulfisoxazoleEscherichia coli ΔrelA40[11]

Note: MIC values can vary between studies and bacterial strains. The values presented here are for illustrative comparison.

Part 2: Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of comparative efficacy data, standardized experimental protocols are essential. Here, we detail the methodologies for two key assays: Minimum Inhibitory Concentration (MIC) determination and DHPS enzyme inhibition.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]

Objective: To determine the minimum concentration of a sulfonamide that inhibits the visible growth of a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sulfonamide drug stock solution

  • Sterile diluents

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare a serial two-fold dilution of the sulfonamide drug in MHB across the wells of the microtiter plate. The final volume in each well should be 50 µL.

    • Include a growth control well (MHB without drug) and a sterility control well (MHB without bacteria or drug).

  • Inoculum Preparation:

    • From a fresh culture, suspend bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (turbidity) of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Drug_Dilution Prepare serial dilutions of sulfonamide in 96-well plate Inoculation Inoculate wells with standardized bacteria Drug_Dilution->Inoculation Inoculum_Prep Standardize bacterial inoculum to 0.5 McFarland Inoculum_Prep->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read plate for visible growth Incubation->Reading MIC_Determination Determine MIC: Lowest concentration with no growth Reading->MIC_Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Spectrophotometric DHPS Enzyme Inhibition Assay

This protocol is adapted from a coupled enzymatic assay.[12]

Objective: To measure the inhibitory effect of a sulfonamide on the enzymatic activity of DHPS.

Materials:

  • Purified DHPS enzyme

  • Substrates: PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Coupling enzyme: Dihydrofolate reductase (DHFR)

  • Cofactor: NADPH

  • Assay buffer (e.g., Tris-HCl with MgCl₂)

  • Sulfonamide inhibitor

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • In each well, prepare a reaction mixture containing the assay buffer, DHFR, NADPH, and the sulfonamide inhibitor at various concentrations.

  • Enzyme and Substrate Addition:

    • Add the purified DHPS enzyme to the wells.

    • Initiate the reaction by adding the substrates, PABA and DHPP.

  • Kinetic Measurement:

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADPH to NADP⁺ by DHFR as it reduces the dihydropteroate produced by DHPS.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of DHPS activity).

Part 3: The Challenge of Sulfonamide Resistance

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance, compromising their clinical utility.[11] Understanding the molecular basis of resistance is critical for the development of new strategies to overcome it.

Key Mechanisms of Resistance
  • Mutations in the folP Gene: The most common mechanism of resistance involves point mutations in the folP gene, which encodes DHPS.[4] These mutations alter the amino acid sequence of the enzyme, particularly in the loops that form the PABA-binding pocket.[6] This reduces the binding affinity of sulfonamides to DHPS while having a lesser effect on the binding of the natural substrate, PABA.[6]

  • Acquisition of Foreign sul Genes: Bacteria can acquire resistance through horizontal gene transfer of plasmids or transposons carrying foreign sul genes (e.g., sul1, sul2).[13] These genes encode highly resistant variants of DHPS that are not effectively inhibited by sulfonamides.[13]

  • Increased PABA Production: Some bacteria can overproduce PABA, which outcompetes the sulfonamide inhibitor for binding to DHPS.

  • Drug Efflux: Although less common, some bacteria may possess efflux pumps that actively transport sulfonamides out of the cell.

Part 4: Beyond Antibacterials - The Diverse Mechanisms of Other Sulfonamides

The sulfonamide scaffold is not limited to antibacterial action. Its chemical properties have been exploited to design drugs with entirely different mechanisms, targeting various physiological processes in humans.

Sulfonylureas as Insulin Secretagogues

Example: Glipizide

Mechanism of Action: Sulfonylureas are a class of oral hypoglycemic agents used to treat type 2 diabetes. Their primary target is the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells.[7] These channels are composed of two subunits: the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor 1 (SUR1) subunit.[14]

Glipizide and other sulfonylureas bind to the SUR1 subunit of the KATP channel, causing the channel to close.[15] This blockage of potassium efflux leads to depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. The rise in intracellular calcium triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels.[7]

Sulfonylurea_Mechanism cluster_pancreatic_beta_cell Pancreatic β-Cell KATP_Channel ATP-sensitive K+ Channel (KATP) Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Closure leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Opens Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Triggers Insulin Insulin Insulin_Exocytosis->Insulin Sulfonylurea Sulfonylurea (e.g., Glipizide) Sulfonylurea->KATP_Channel Binds and Inhibits

Caption: Mechanism of Action of Sulfonylurea Drugs.

Carbonic Anhydrase Inhibitors as Diuretics and Glaucoma Treatment

Example: Acetazolamide

Mechanism of Action: Acetazolamide is a potent inhibitor of carbonic anhydrase, an enzyme found in various tissues, including the proximal tubules of the kidney and the ciliary body of the eye.[16]

  • In the Kidney: Carbonic anhydrase in the proximal tubule is crucial for the reabsorption of bicarbonate, sodium, and water. By inhibiting this enzyme, acetazolamide prevents the dehydration of carbonic acid, leading to increased excretion of bicarbonate, sodium, and water, resulting in a diuretic effect and metabolic acidosis.[9]

  • In the Eye: In the ciliary body, carbonic anhydrase is involved in the secretion of aqueous humor. Inhibition of this enzyme by acetazolamide reduces the rate of aqueous humor formation, thereby lowering intraocular pressure, which is beneficial in the treatment of glaucoma.[17]

Thiazide Diuretics for Hypertension

Example: Hydrochlorothiazide

Mechanism of Action: Thiazide diuretics, another class of sulfonamide-containing drugs, primarily act on the distal convoluted tubule of the nephron. They inhibit the sodium-chloride cotransporter, preventing the reabsorption of sodium and chloride ions.[12] This leads to an increase in the excretion of sodium and water, which reduces blood volume and, consequently, blood pressure.[18]

Conclusion

The sulfonamide story is a remarkable testament to the power of medicinal chemistry. From their origins as the first synthetic antibacterial agents to their current diverse applications, sulfonamide-based drugs have consistently demonstrated their therapeutic value. The comparative analysis of their mechanisms of action reveals a fascinating dichotomy: a highly specific, competitive inhibition of a bacterial enzyme on one hand, and the modulation of complex physiological pathways in humans on the other. For researchers and drug development professionals, the enduring success of the sulfa scaffold serves as an inspiration for the continued exploration of simple chemical structures to address complex medical needs. A thorough understanding of these diverse mechanisms is paramount for the rational design of new, more effective, and safer therapeutic agents.

References

  • Distribution of Pathogenic Bacteria and Changes in Drug Resistance of Urinary Tract Infections in Children in Southwest China, 2020–2024. (2026). Dove Medical Press. [Link]

  • The Effects of Silver Sulfadiazine on Methicillin-Resistant Staphylococcus aureus Biofilms. (2020). MDPI. [Link]

  • Staphylococcus aureus | Johns Hopkins ABX Guide. (2025). Johns Hopkins Medicine. [Link]

  • Acetazolamide - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial activity of silver sulphadiazine. (n.d.). ResearchGate. [Link]

  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. (n.d.). Frontiers in Microbiology. [Link]

  • Glipizide - StatPearls - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides. (2015). British Journal of Pharmacology. [Link]

  • Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans. (n.d.). Journal of Biosciences and Medicines. [Link]

  • In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. (2022). Antimicrobial Agents and Chemotherapy. [Link]

  • Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers. (2020). Antibiotics. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamides. (2022). bioRxiv. [Link]

  • A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. (n.d.). Analytical Biochemistry. [Link]

  • What are DHPS inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Mutations in folP Associated with Elevated Sulfonamide MICs for Neisseria meningitidis Clinical Isolates from Five Continents. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • (PDF) Silver Sulfadiazine Eradicates Antibiotic-Tolerant Staphylococcus aureus and Pseudomonas aeruginosa Biofilms in Patients with Infected Diabetic Foot Ulcers. (2025). ResearchGate. [Link]

  • What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)? (2025). Patsnap Synapse. [Link]

  • Combination Susceptibility Testing of Common Antimicrobials in Vitro and the Effects of Sub-MIC of Antimicrobials on Staphylococcus aureus Biofilm Formation. (2017). Frontiers in Microbiology. [Link]

  • Antimicrobial Susceptibility Testing Diagnostic Aid. (2024). Wisconsin Veterinary Diagnostic Laboratory. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • Video: Oral Hypoglycemic Agents: Sulfonylureas. (2024). JoVE. [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. (2008). Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. (2020). ACS Omega. [Link]

  • How bacteria resist the oldest class of synthetic antibiotics. (2023). Nature Research. [Link]

  • Thiazide Diuretics' Mechanism of Action. (2024). GoodRx. [Link]

  • Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. (2007). Journal of Applied Physiology. [Link]

  • Point Mutations in the folP Gene Partly Explain Sulfonamide Resistance of Streptococcus mutans. (2025). ResearchGate. [Link]

  • Sensitization of Staphylococcus aureus and Escherichia coli to Antibiotics by the Sesquiterpenoids Nerolidol, Farnesol, Bisabolol, and Apritone. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • What is the mechanism of Hydrochlorothiazide? (2024). Patsnap Synapse. [Link]

  • On the Mechanism of Antihypertensive Action of Hydrochlorothiazide in Rats. (n.d.). Circulation Research. [Link]

  • Hydrochlorothiazide. (n.d.). Wikipedia. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Tert-butyl-2-methylbenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both innovation and safety. This guide provides an in-depth operational plan for the safe handling of 5-Tert-butyl-2-methylbenzene-1-sulfonamide, focusing on the critical role of Personal Protective Equipment (PPE). As scientists, our commitment to safety is as profound as our dedication to discovery. This document is structured to provide not just a list of equipment, but a clear, scientifically-grounded rationale for its use, ensuring that every researcher can operate with confidence and security.

Understanding the Hazard Profile: A Rationale for Precaution

While a specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature, the well-established hazards of structurally similar sulfonamides and benzene derivatives provide a solid foundation for a conservative and effective PPE strategy. Compounds in this family are known to present risks of skin and eye irritation, potential for skin sensitization, and hazards associated with inhalation of dust or fumes.[1][2][3][4] Therefore, our approach to PPE is based on the principle of mitigating these potential risks at every point of contact.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most direct line of defense in preventing chemical exposure. The following table summarizes the essential PPE for handling this compound, with detailed explanations in the subsequent sections.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene)To prevent direct skin contact, which can lead to irritation or sensitization.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk.To protect the eyes from dust particles and accidental splashes, which can cause serious irritation or damage.[1][2][5]
Body Protection A laboratory coat or chemical-resistant apron.To protect the skin and personal clothing from contamination by spills or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for dusts, or an organic vapor respirator if heating) should be used when engineering controls are insufficient or during spill cleanup.To prevent the inhalation of fine powders or vapors, which may cause respiratory tract irritation.[1][3][6]

The Logic of PPE Selection: An Experimental Workflow

The specific laboratory task dictates the level of PPE required. The following diagram illustrates a decision-making workflow for selecting the appropriate PPE based on the nature of the work being performed with this compound.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Required PPE Start Start: Handling This compound Task What is the scale and nature of the task? Start->Task Weighing Weighing Small Quantities (mg scale) Task->Weighing Small Scale Dissolving Dissolving in Solvent (mL scale) Task->Dissolving Benchtop LargeScale Large Scale or Heated Reaction Task->LargeScale Large Scale / Heat Spill Spill Cleanup Task->Spill Emergency PPE1 - Lab Coat - Safety Glasses - Nitrile Gloves Weighing->PPE1 PPE2 - Lab Coat - Chemical Goggles - Nitrile Gloves - Work in Fume Hood Dissolving->PPE2 PPE3 - Chemical Resistant Apron - Face Shield & Goggles - Double Gloves - Respirator (as needed) LargeScale->PPE3 PPE4 - Full Protective Suit (as needed) - Respirator - Heavy-duty Gloves - Chemical Boots Spill->PPE4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.